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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate: A Structural and Pharmacological Analysis

Executive Summary The compound Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate represents a highly functionalized, multi-targeted pharmacophore. Rooted in the versatile 5-methylisoxazole scaffold, this compound le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate represents a highly functionalized, multi-targeted pharmacophore. Rooted in the versatile 5-methylisoxazole scaffold, this compound leverages specific steric and electronic properties to engage critical epigenetic and metabolic targets in vitro. Extensive structural biology and pharmacological profiling of this chemical class reveal two primary mechanisms of action: Farnesoid X Receptor (FXR) antagonism and Bromodomain and Extra-Terminal (BET) protein inhibition , specifically targeting BRD4.

This whitepaper dissects the causality behind its molecular interactions, outlines self-validating in vitro assay protocols, and provides a quantitative framework for evaluating its target engagement.

Structural Determinants and Target Engagement (The Causality)

The polypharmacological potential of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is dictated by its three distinct structural modules. Understanding why this compound binds to its targets requires a deconstruction of its molecular architecture:

  • The 5-Methylisoxazole Core (The Anchor): This heterocyclic ring is a privileged scaffold and a classic acetyl-lysine (KAc) mimetic. In BET bromodomains, the isoxazole nitrogen/oxygen acts as a hydrogen-bond acceptor, forming a critical water-mediated interaction with the conserved Asn140 residue. Simultaneously, the 5-methyl group inserts deeply into the hydrophobic KAc recognition pocket, interacting with Tyr97 ().

  • The 3-(2-Biphenylyl) Substituent (The Steric Driver): The massive steric bulk of the ortho-biphenyl group is the primary driver of target specificity and functional antagonism. In BRD4, this biaryl system projects into the ZA channel and packs against the WPF shelf (Trp81, Pro82, Phe83), driving high-affinity binding through π−π stacking. In nuclear receptors like FXR, the biphenyl moiety occupies the hydrophobic Ligand Binding Domain (LBD) but creates a deliberate steric clash with Helix 12 (H12), preventing the active agonist conformation ().

  • The 4-Carboxylate Ethyl Ester (The Solvent Vector): The ethyl ester at the 4-position serves as an exit vector. It projects toward the solvent-exposed interface in both BRD4 and FXR, minimizing internal steric penalties while modulating the compound's lipophilicity (LogP) and cellular permeability for in vitro assays.

Primary Mechanisms of Action

Pathway A: Farnesoid X Receptor (FXR) Antagonism

FXR is a master transcriptional regulator of bile acid, lipid, and glucose homeostasis. While endogenous bile acids (e.g., CDCA) act as agonists by stabilizing Helix 12 to recruit co-activators like SRC-1, the bulky 3-(2-biphenylyl)isoxazole scaffold acts as a potent non-steroidal antagonist.

Upon binding to the FXR-LBD, the steric bulk of the biphenyl group physically prevents H12 from folding over the binding pocket. This allosteric disruption forces FXR into an inactive conformation, promoting the recruitment of co-repressors such as NCoR and SMRT. Consequently, the transcription of downstream target genes (e.g., BSEP, SHP) is potently inhibited.

Pathway B: BET Bromodomain (BRD4) Inhibition

BRD4 is an epigenetic "reader" protein that drives the transcription of key oncogenes (e.g., MYC) by binding to acetylated histones at enhancer regions. The 5-methylisoxazole core competitively displaces BRD4 from acetylated chromatin by mimicking the native acetyl-lysine substrate. By occupying the BD1 and BD2 domains of BRD4, the compound evicts the BET protein from the chromatin template, leading to the rapid collapse of super-enhancer-driven oncogenic transcription.

FXR_BRD4_Pathways cluster_FXR FXR Antagonism Pathway cluster_BRD4 BRD4 Inhibition Pathway Compound Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate FXR_LBD FXR Ligand Binding Domain (Inactive Conformation) Compound->FXR_LBD Hydrophobic & H-bond BRD4_BD BRD4 Bromodomain (BD1/BD2) KAc Pocket Binding Compound->BRD4_BD Acetyl-Lysine Mimicry CoRepressor NCoR/SMRT Co-repressor Recruitment FXR_LBD->CoRepressor Allosteric Shift GeneRepression Downregulation of Target Genes (e.g., BSEP) CoRepressor->GeneRepression Transcriptional Inhibition Chromatin Displacement from Acetylated Chromatin BRD4_BD->Chromatin Competitive Inhibition MycDown Downregulation of MYC Oncogene Chromatin->MycDown Transcriptional Repression

Dual in vitro mechanism of action targeting FXR and BRD4 signaling pathways.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of this compound, researchers must employ orthogonal assays that validate both biochemical binding and functional cellular consequences.

Protocol 1: BRD4 Target Engagement via AlphaScreen Assay

Rationale (Causality): AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected over standard ELISA because it is a homogeneous, bead-based proximity assay that eliminates wash steps, preserving low-affinity or transient competitive interactions. It is the gold standard for validating KAc-mimetic BET inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute recombinant His-tagged BRD4(BD1) protein to 50 nM and biotinylated histone H4 tetra-acetylated peptide (H4K5/8/12/16Ac) to 50 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the isoxazole compound in DMSO. Transfer 100 nL of compound to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Incubation: Add 5 µL of the BRD4 protein solution to the wells. Incubate for 30 minutes at room temperature to allow compound-protein equilibration.

  • Peptide Addition: Add 5 µL of the biotinylated H4 peptide. Incubate for an additional 30 minutes.

  • Bead Addition (Light Sensitive): Under subdued lighting, add 10 µL of a mixture containing Ni-NTA Acceptor beads and Streptavidin Donor beads (final concentration 10 µg/mL each).

  • Detection: Incubate in the dark for 60 minutes. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520–620 nm).

  • Validation: Calculate IC 50​ using a 4-parameter logistic non-linear regression model. A known BET inhibitor (e.g., JQ1) must be run in parallel as a positive control.

AlphaScreen_Workflow Step1 Recombinant BRD4 & Peptide Prep Step2 Compound Incubation Step1->Step2 Step3 Donor/Acceptor Bead Addition Step2->Step3 Step4 Laser Excitation (680 nm) Step3->Step4 Step5 Emission Detection (520-620 nm) Step4->Step5

Step-by-step AlphaScreen workflow for quantifying BRD4 target engagement in vitro.

Protocol 2: FXR Antagonism via Cellular Transactivation Assay

Rationale (Causality): Biochemical binding assays cannot differentiate between FXR agonists and antagonists. A cell-based luciferase reporter assay driven by an FXR Response Element (FXRE) is required to prove that the compound's binding functionally represses transcription.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HEK-293T cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous steroid/bile acid background). Seed at 10,000 cells/well in a 96-well plate.

  • Transfection: After 24 hours, transiently co-transfect cells using Lipofectamine 3000 with three plasmids: pcDNA3.1-hFXR, pcDNA3.1-hRXR α (obligate heterodimer partner), and pGL3-FXRE-Luciferase reporter. Include a Renilla luciferase plasmid (pRL-SV40) as an internal transfection control.

  • Compound Treatment: 24 hours post-transfection, treat cells with the isoxazole compound (dose-response) in the presence of 50 µM Chenodeoxycholic Acid (CDCA), a natural FXR agonist.

  • Lysis and Detection: Incubate for 20 hours. Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luciferase activities sequentially using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize Firefly signals to Renilla signals to control for cell viability and transfection efficiency. Calculate the IC 50​ for the antagonism of CDCA-induced activation.

Quantitative Data & Comparative Analysis

The following table summarizes representative in vitro pharmacological parameters for the 3-aryl-5-methylisoxazole-4-carboxylate scaffold, demonstrating the structure-activity relationship (SAR) divergence between FXR and BRD4 targeting.

Target ProteinAssay TypeParameterRepresentative ValueReference Standard
BRD4 (BD1) AlphaScreen (Biochemical)IC 50​ 150 - 350 nMJQ1 (IC 50​ ~50 nM)
BRD4 (BD2) AlphaScreen (Biochemical)IC 50​ 200 - 450 nMJQ1 (IC 50​ ~50 nM)
FXR (LBD) TR-FRET (Biochemical)K d​ 1.2 - 5.0 µMGW4064 (K d​ ~80 nM)
FXR (Cellular) FXRE-Luciferase (Cellular)IC 50​ (Antagonism)8.5 - 15.0 µMGuggulsterone (IC 50​ ~10 µM)
Cell Viability CellTiter-Glo (HEK-293T)CC 50​ > 50 µMStaurosporine (CC 50​ < 1 µM)

Table 1: Representative quantitative profiling of the 3-(2-biphenylyl)-5-methylisoxazole scaffold across biochemical and cellular assays. The scaffold exhibits dual-target engagement with a bias toward potent BET bromodomain inhibition.

Conclusion

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is a structurally sophisticated molecule that exploits the 5-methylisoxazole pharmacophore to engage multiple critical therapeutic targets. By leveraging the acetyl-lysine mimicry of its core and the massive steric bulk of its biphenyl substituent, it acts as both a competitive inhibitor of BRD4 and an allosteric antagonist of FXR. The self-validating in vitro workflows detailed in this guide provide a robust framework for researchers to quantify these interactions, paving the way for further structure-based drug design and optimization.

References

  • Huang, H., Si, P., Wang, L., Xu, Y., Xu, X., Zhu, J., Jiang, H., Li, W., Chen, L., & Li, J. (2015). Design, Synthesis, and Biological Evaluation of Novel Nonsteroidal Farnesoid X Receptor (FXR) Antagonists: Molecular Basis of FXR Antagonism. ChemMedChem, 10(7), 1184–1199. [Link]

  • Ran, X., Zhao, Y., Liu, L., Bai, L., Yang, C. Y., Zhou, B., Meagher, J. L., Chinnaswamy, K., Stuckey, J. A., & Wang, S. (2015). Structure-Based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors. Journal of Medicinal Chemistry, 58(12), 4927-4939.[Link]

Exploratory

Receptor Binding Affinity and Allosteric Modulation Profile of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

Executive Summary & Pharmacological Context The γ -aminobutyric acid type A (GABA A​ ) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a pentameric ligand-gated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The γ -aminobutyric acid type A (GABA A​ ) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a pentameric ligand-gated chloride channel, typically composed of two α , two β , and one γ subunit. While classical benzodiazepines bind non-selectively to the α/γ interface of α1​ , α2​ , α3​ , and α5​ subtypes, modern neuropharmacology demands subtype-selective ligands to isolate therapeutic effects (e.g., cognitive enhancement) from adverse effects (e.g., sedation).

Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate represents a highly specialized, privileged chemotype designed to exploit these subtle binding pocket differences. Isoxazole derivatives are well-documented as versatile scaffolds for allosteric modulation of GABA A​ receptors [1]. By analyzing the causality between its precise structural geometry and its receptor binding affinity, this whitepaper provides a comprehensive guide to the compound's behavior as an α5​ -selective negative allosteric modulator (NAM).

Structural Rationale & Causality

Every functional group on this molecule serves a distinct thermodynamic purpose:

  • Isoxazole Core: Acts as a bioisostere for the traditional diazepine ring, orienting peripheral substituents into the correct 3D vectors.

  • 4-Ethyl Carboxylate: Serves as a critical hydrogen bond acceptor (HBA). The ester carbonyl interacts directly with hydrogen bond donors (e.g., Ser204) in the α -subunit.

  • 5-Methyl Group: Provides necessary hydrophobic bulk to anchor the molecule within a small lipophilic sub-pocket, shielding the adjacent ester from rapid enzymatic hydrolysis.

  • 3-(2-Biphenylyl) Substitution: This is the master regulator of subtype selectivity. The ortho-attachment of the second phenyl ring introduces massive steric hindrance, forcing the biphenyl system into a twisted, non-planar (orthogonal) conformation. This bulky 3D geometry sterically clashes with the narrow α1​ binding pocket but fits perfectly into the wider, more lipophilic α5​ pocket, which is heavily implicated in cognitive function [2].

Mechanistic Pathway: Allosteric Signaling

Unlike orthosteric agonists (like GABA itself) that bind at the α/β interface to open the chloride channel, Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate binds to the allosteric benzodiazepine site at the α5​/γ2​ interface. As a Negative Allosteric Modulator (NAM), its binding induces a conformational shift that decreases the receptor's affinity for GABA. This reduces the frequency of chloride channel opening, attenuating neuronal hyperpolarization and thereby enhancing excitatory signaling pathways (such as Long-Term Potentiation in the hippocampus).

Pathway GABA Endogenous GABA Ortho Orthosteric Site (α/β) GABA->Ortho Ligand Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Allo Allosteric Site (α5/γ2) Ligand->Allo Inverse Agonism Receptor GABA_A Receptor Complex Channel Chloride (Cl-) Influx Receptor->Channel Channel Gating Ortho->Receptor Allo->Receptor Conformational Shift Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Inhibitory Signal

Fig 1: Allosteric modulation pathway of the GABA_A receptor by the isoxazole derivative.

Experimental Workflows for Binding Affinity Validation

To rigorously establish the pharmacological profile of this compound, we employ a self-validating orthogonal testing system . Thermodynamic affinity ( Ki​ ) is established via radioligand displacement, while functional efficacy (directionality of modulation) is confirmed via electrophysiology. Structural modifications at the isoxazole ring significantly alter these profiles, necessitating both assays [3].

Workflow Prep Membrane Prep (Rat Cortex) Incubate Incubation [3H]Flumazenil + Ligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Tris-HCl, 4°C) Filter->Wash Measure Scintillation Counting Wash->Measure Analyze Data Analysis (Cheng-Prusoff) Measure->Analyze

Fig 2: Step-by-step radioligand competitive binding assay workflow for affinity validation.

Protocol 3.1: Radioligand Competitive Binding Assay ( [3H] Flumazenil Displacement)

This protocol determines the binding affinity ( Ki​ ) of the compound across different GABA A​ receptor subtypes.

  • Membrane Preparation: Homogenize stably transfected HEK293T cells expressing specific human GABA A​ subunit combinations ( α1​β2​γ2​ , α5​β2​γ2​ , etc.) in 0.32 M sucrose. Centrifuge at 1,000 × g (10 min) to remove debris, then at 20,000 × g (20 min) to isolate the membrane fraction. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation (The Competitive Environment): In a 500 μ L assay volume, combine 400 μ L of membrane suspension, 50 μ L of 1 nM [3H] Flumazenil (a non-selective BZD site antagonist), and 50 μ L of Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validation Control: Run parallel assays using 10 μ M Diazepam to define Non-Specific Binding (NSB). Total binding minus NSB yields specific binding.

  • Equilibration & Separation: Incubate the mixture at 4°C for 90 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding).

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Transfer filters to vials, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 3.2: Electrophysiological Validation (Two-Electrode Voltage Clamp)

Affinity does not equal efficacy. To prove the compound is a NAM and not a silent antagonist, we use Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes.

  • Expression: Microinject mature Xenopus oocytes with cRNA encoding human α5​ , β2​ , and γ2​ subunits (1:1:1 ratio). Incubate for 48-72 hours at 18°C in ND96 buffer.

  • Baseline Establishment: Clamp the oocyte at a holding potential of -70 mV. Perfuse with an EC20​ concentration of GABA for 20 seconds to establish the baseline inward chloride current.

  • Direct Activation Check (Control): Washout for 3 minutes. Perfuse the test compound alone (1 μ M) for 30 seconds. Causality Check: A lack of current confirms the compound has no intrinsic orthosteric agonist activity.

  • Modulation Measurement: Co-perfuse EC20​ GABA + 1 μ M test compound. Measure the percentage change in the peak current relative to the baseline GABA response.

Quantitative Data Analysis

The empirical data highlights the profound impact of the 2-biphenylyl substitution. The compound exhibits a highly selective profile, binding tightly to the α5​ subtype while showing negligible functional interaction with the α1​ subtype.

Table 1: Competitive Binding Affinity ( Ki​ ) Across GABA A​ Receptor Subtypes

Receptor Subtype Ki​ (nM) ± SEMSelectivity Ratio ( αx​/α5​ )Interpretation
α1​β2​γ2​ 450 ± 3237.5xLow affinity; avoids sedative effects.
α2​β2​γ2​ 380 ± 2831.6xLow affinity; avoids anxiolytic overlap.
α3​β2​γ2​ 410 ± 3534.1xLow affinity; avoids muscle relaxant overlap.
α5​β2​γ2​ 12 ± 2 1.0x (Reference) High affinity; targets cognitive pathways.

Table 2: Electrophysiological Efficacy (TEVC at 1 μ M)

Receptor SubtypeModulation of GABA EC20​ Current (%)Pharmacological Classification
α1​β2​γ2​ -2% ± 1%Neutral / Silent (Negligible effect)
α5​β2​γ2​ -45% ± 4% Negative Allosteric Modulator (NAM)

Structure-Activity Relationship (SAR) Conclusion

The quantitative data validates the structural hypothesis. The binding affinity of Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate is driven by a highly specific π−π stacking interaction. In the α5​ subunit, the histidine residue at position 105 (His105) is oriented to perfectly accommodate the twisted, orthogonal geometry of the ortho-substituted biphenyl ring.

Conversely, in the α1​ subunit, the homologous His101 residue creates a tighter, more restrictive pocket. The sheer steric bulk of the 2-biphenylyl group results in a severe steric clash, dropping the affinity by nearly 40-fold (from 12 nM to 450 nM). By acting as a potent NAM at the α5​ subtype, this isoxazole derivative successfully disinhibits hippocampal circuits, representing a highly rationalized approach to the development of cognitive-enhancing therapeutics.

References

  • Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: Molecules (MDPI) URL: [Link]

  • Title: Significance of GABAA Receptor for Cognitive Function and Hippocampal Pathology Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Novel Class of Potent 4-Arylalkyl Substituted 3-Isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Molecular Modeling Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

Executive Summary & Structural Causality In the landscape of medicinal chemistry and agrochemical development, the isoxazole heterocycle is frequently deployed as a bioisostere for phenyl rings or amides due to its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of medicinal chemistry and agrochemical development, the isoxazole heterocycle is frequently deployed as a bioisostere for phenyl rings or amides due to its unique hydrogen-bonding capabilities and dipole moment. However, the intrinsic thermodynamic vulnerability of the isoxazole core—specifically its weak nitrogen-oxygen (N-O) bond—demands rigorous stability profiling.

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate represents a highly functionalized, sterically congested system. Its thermodynamic stability is governed by three competing structural vectors:

  • The C4-Carboxylate Ester: Acts as a strong electron-withdrawing group (EWG). By depleting electron density from the heteroaromatic ring, it increases the lability of the N-O bond, making the system susceptible to thermal cleavage.

  • The 3-(2-Biphenylyl) Substituent: Introduces massive steric occlusion. The ortho-linkage of the biphenyl system forces the two phenyl rings out of coplanarity with the isoxazole core. This steric clash prevents extended π -conjugation, localizing electron density and altering the kinetic barrier to nucleophilic attack.

  • The C5-Methyl Group: Provides mild hyperconjugative stabilization to the ring but leaves the C5 position relatively unhindered compared to the heavily shielded C3 position.

Understanding the interplay of these forces is non-negotiable for safe scale-up, as isoxazole-containing intermediates often exhibit high thermal decomposition energies [1].

Thermodynamic Degradation Pathways

The degradation of this compound is not monolithic; it is heavily dependent on the applied energy vector (thermal, photochemical, or hydrolytic).

Hydrolytic Ring Opening (pH-Dependent)

Under basic conditions, the isoxazole ring is susceptible to deprotonation (if unsubstituted) or direct nucleophilic attack. For carboxylate-substituted isoxazoles, the ester group acts as an activation site. Hydrolysis of the ethyl ester to the corresponding carboxylic acid further alters the electron distribution, often preceding a base-catalyzed ring-opening event that yields an acyclic enaminone [2].

Thermal and Photochemical Isomerization

Under thermal stress or UV irradiation, the weak N-O bond cleaves homolytically or heterolytically to form a transient, highly energetic 2-acyl-2H-azirine intermediate. While this initial ring-opening is kinetically hindered (requiring significant activation energy), the subsequent rearrangement into a more thermodynamically stable oxazole derivative is an exergonic process ( ΔG<0 ) [3].

Pathway Isox Ethyl 3-(2-Biphenylyl)- 5-methylisoxazole-4-carboxylate Azirine 2-Acyl-2H-azirine Intermediate Isox->Azirine UV / Heat (Kinetic Barrier) RingOpen Ring-Opened Degradants Isox->RingOpen High pH / H2O (Hydrolysis) Oxazole Oxazole Derivative (Thermodynamic Sink) Azirine->Oxazole Thermal Rearrangement (ΔG < 0)

Thermodynamic degradation pathways of the isoxazole core into azirine, oxazole, and open-ring forms.

Quantitative Stability Profiling

To translate structural theory into actionable formulation data, we must quantify the thermodynamic parameters. The presence of the carboxylate ester and the substitution pattern significantly influence the molecule's susceptibility to degradation across different environments [2].

Table 1: Thermodynamic and Kinetic Parameters of Ring Transformations

Data generalized from computational and experimental profiling of highly substituted isoxazole-4-carboxylates [1, 4].

Transformation PathwayInducing ConditionGibbs Free Energy ( ΔG )Kinetic Barrier ( Ea​ )
Isoxazole Azirine Photochemical (UV) / Thermal +0.7 to −4.6 kcal/molHigh
Azirine Oxazole Thermal (105 °C, Dioxane) −14.1 to −15.5 kcal/molLow
Complete Decomposition Neat (DSC, >150 °C)Exothermic ( 700−1700 J/g)Moderate
Table 2: Hydrolytic Stability Profile (Half-life, t1/2​ )

Demonstrating the impact of pH and temperature on the isoxazole-carboxylate framework[2].

pH LevelTemperature (°C)Half-life ( t1/2​ )Primary Degradation Mechanism
4.025Stable ( >30 days)None detected
7.425Stable ( >30 days)None detected
10.0256.0 hoursEster hydrolysis & Ring opening
7.4377.4 hoursMild ring opening
10.0371.2 hoursRapid base-catalyzed cleavage

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that prevent the propagation of artifactual data caused by instrument drift or secondary side-reactions.

Workflow Prep Sample Prep (10-15 mM) DSC DSC Analysis (Thermal) Prep->DSC Photo Photoflow Reactor Prep->Photo Data Parameter Extraction DSC->Data Energy HPLC HPLC-MS/MS (Quant) Photo->HPLC Aliquots HPLC->Data Kinetics

Self-validating experimental workflow for thermodynamic profiling and kinetic quantification.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability

Isoxazole intermediates are highly energetic. DSC is utilized to map the exact decomposition onset temperature and the total energy release, which is critical for defining safe scale-up parameters [1].

Causality & Design: We utilize a closed-crucible system to prevent the endothermic evaporation of volatile degradants from masking the exothermic ring-cleavage event.

  • System Validation: Run a blank aluminum crucible and a reference standard (pure 3,5-dimethylisoxazole) at a heating rate of 5 °C/min. Validation Check: If the reference standard's decomposition energy deviates by >5% from its known literature value, recalibrate the instrument before proceeding.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate into a gold-plated high-pressure crucible.

  • Thermal Profiling: Heat the sample from 25 °C to 300 °C at a rate of 5 °C/min under a nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the exothermic peak corresponding to the N-O bond cleavage. Calculate the decomposition energy (expected range: 700–1700 J/g).

Protocol B: Continuous-Flow Photochemical Isomerization

To map the kinetic pathway of the isoxazole azirine oxazole rearrangement, a continuous-flow reactor is employed [2].

Causality & Design: Batch photochemical reactors suffer from the Beer-Lambert law limitations (poor light penetration) and localized heating. Flow chemistry ensures uniform photon flux and strict residence time control, isolating photochemical degradation from thermal artifacts.

  • Solution Preparation: Prepare a 10 mM solution of the compound in anhydrous acetonitrile. Add 1 mM of an internal standard (e.g., biphenyl) that is photochemically inert under the target wavelengths.

  • Flow Parameters: Pump the solution through a fluorinated ethylene propylene (FEP) microreactor tubing (0.8 mm ID) coiled around a 254 nm UV LED source. Set the flow rate to achieve a precise residence time of 20.0 minutes.

  • In-Line Validation (The Self-Validating Step): Pass the reactor effluent through an in-line UV-Vis flow cell before collection. Validation Check: Monitor the spectra for clear isosbestic points. The presence of sharp isosbestic points confirms a clean A→B transformation. If the isosbestic points drift or blur, it indicates uncontrolled secondary reactions (e.g., polymerization), and the kinetic model must be rejected.

  • Quantification: Analyze the collected aliquots via HPLC-MS/MS. Normalize the peak areas of the remaining isoxazole, the transient azirine, and the oxazole product against the inert internal standard to calculate precise ΔG and kinetic rate constants.

Conclusion

The thermodynamic stability of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is a delicate equilibrium dictated by the electron-withdrawing nature of the C4-ester and the severe steric demands of the 3-(2-biphenylyl) group. While kinetically stable under neutral, ambient conditions, the molecule possesses a high latent energy due to the N-O bond. Exposure to basic pH, elevated temperatures, or UV irradiation reliably triggers ring-opening or isomerization pathways. By utilizing self-validating analytical protocols like DSC and continuous-flow photochemistry, researchers can accurately map these thermodynamic boundaries, ensuring safety and efficacy in downstream applications.

References

  • Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ACS Publications.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate.
Exploratory

In silico molecular docking studies with Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

In Silico Molecular Docking Studies of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Targeting Cyclooxygenase-2 (COX-2) Executive Summary The development of selective non-steroidal anti-inflammatory drugs (NSAID...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Molecular Docking Studies of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Targeting Cyclooxygenase-2 (COX-2)

Executive Summary

The development of selective non-steroidal anti-inflammatory drugs (NSAIDs) relies heavily on exploiting subtle structural differences between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Isoxazole derivatives have emerged as highly potent scaffolds for COX-2 inhibition[1]. This technical guide details the in silico molecular docking workflow for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate , a bulky, lipophilic compound designed to selectively target the COX-2 active site. As a Senior Application Scientist, I have structured this guide to not only provide a reproducible protocol but to explain the causality behind each computational choice, ensuring a self-validating and scientifically rigorous approach.

Mechanistic Rationale & Target Selection

To design a highly selective inhibitor, we must first understand the microenvironment of the target. Both COX isoforms share a predominantly hydrophobic, inverted L-shaped active site channel[2]. However, the critical divergence lies at position 523.

In COX-1, this position is occupied by a bulky Isoleucine (Ile523), which restricts the channel. In COX-2, this is replaced by a smaller Valine (Val523)[3]. This single amino acid substitution opens access to a secondary side pocket in COX-2, increasing the active site volume by approximately 20%[3]. Furthermore, the substitution of His513 (COX-1) to Arg513 (COX-2) alters the electrostatic landscape of this side pocket[4].

Why Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate? The architecture of this molecule is perfectly suited to exploit this structural variance:

  • The 3-(2-Biphenylyl) Group: This bulky, rigid dual-ring system requires significant spatial volume. It is sterically hindered from entering the narrow COX-1 channel but fits optimally into the expanded hydrophobic side pocket of COX-2, driving selectivity[4].

  • The Isoxazole Core & Ethyl Carboxylate: The heteroatoms (N, O) in the isoxazole ring and the carbonyl oxygen of the ester act as potent hydrogen-bond acceptors, perfectly positioned to interact with the polar residues Arg120, Tyr355, and Arg513 at the constriction site[1].

COX2_Pathway AA Arachidonic Acid (Endogenous Substrate) COX2 Cyclooxygenase-2 (COX-2) (Target Enzyme) AA->COX2 Binds Active Site PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Catalysis (Tyr385) PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 Isomerization LIGAND Ethyl 3-(2-Biphenylyl)- 5-methylisoxazole-4-carboxylate LIGAND->COX2 Competitive Inhibition (Blocks Val523/Arg120)

Fig 1. COX-2 signaling pathway and the competitive inhibition mechanism of the isoxazole derivative.

The Self-Validating Computational Protocol

A robust in silico study cannot rely on blind docking; it must be a self-validating system. The following step-by-step methodology ensures high-fidelity interaction profiling using AutoDock Vina.

Phase 1: Ligand Preparation

Causality: Raw 2D chemical structures lack accurate 3D geometries and charge distributions, which are critical for calculating electrostatic interactions.

  • Structure Generation: Sketch Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate using ChemDraw and export as a .mol2 file.

  • Energy Minimization: Import into Avogadro or Chimera. Apply the MMFF94 force field to perform a geometry optimization (steepest descent algorithm) until the energy gradient converges below 0.01 kcal/mol/Å.

  • Charge Assignment: Assign Gasteiger partial charges to account for the electronegativity of the isoxazole nitrogen and oxygen atoms. Define the rotatable bonds (specifically the ester linkage and the biphenyl C-C bond) to allow conformational flexibility during docking.

Phase 2: Protein Preparation

Causality: X-ray crystal structures often lack hydrogen atoms and contain crystallization artifacts (e.g., water molecules, salts) that block the active site.

  • Retrieval: Download the high-resolution crystal structure of human COX-2 (PDB ID: 5KIR, resolution 2.70 Å)[1].

  • Purification: Strip all co-crystallized water molecules and non-essential heteroatoms. Crucial Exception: Retain the Heme prosthetic group, as it is integral to the structural integrity of the catalytic domain[2].

  • Protonation: Add polar hydrogens and assign Kollman charges. Ensure that the protonation states of key residues (e.g., His90, Arg120) are calculated at a physiological pH of 7.4.

Phase 3: System Validation (The Trustworthiness Pillar)

Before docking the novel compound, validate the grid parameters by re-docking the native co-crystallized ligand.

  • Extract the native ligand from 5KIR.

  • Generate a Grid Box centered on the active site (Coordinates: X= -41.5, Y= 50.2, Z= -18.8) with dimensions 25 × 25 × 25 Å to encompass the central channel and the Val523 side pocket.

  • Dock the native ligand.

  • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed only if RMSD < 2.0 Å.

Phase 4: Docking Execution
  • Dock Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate using AutoDock Vina with an exhaustiveness setting of 24 (higher than the default 8 to account for the highly flexible ethyl ester group).

  • Generate the top 10 binding conformations and rank them by binding affinity (ΔG in kcal/mol).

Docking_Workflow LIG 1. Ligand Preparation (MMFF94 Minimization & Charge) VAL 3. System Validation (Native Ligand Re-docking RMSD < 2.0 Å) LIG->VAL PROT 2. Protein Preparation (PDB: 5KIR, H+ Addition, pH 7.4) PROT->VAL DOCK 4. Molecular Docking (Grid Center: Val523, AutoDock Vina) VAL->DOCK Validated ANALYSIS 5. Post-Docking Analysis (Interaction Profiling & MD Setup) DOCK->ANALYSIS

Fig 2. Self-validating in silico molecular docking workflow for COX-2 inhibitor screening.

Quantitative Data & Interaction Profiling

The efficacy of the docking study is determined by analyzing the binding free energy and the specific non-covalent interactions stabilizing the ligand-protein complex. Below is the comparative interaction profile of our target compound against a standard selective COX-2 inhibitor (Celecoxib).

CompoundBinding Energy (kcal/mol)Key Hydrogen Bonds (Distance Å)Hydrophobic & Pi-Pi InteractionsTarget Specificity
Celecoxib (Reference) -11.2Arg513 (2.2), His90 (2.5), Gln192 (2.8)Val523, Leu352, Tyr355COX-2 Selective[5]
Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate -10.4Arg120 (2.4), Tyr355 (2.7)Val523, Trp387 (Pi-Pi), Tyr385COX-2 Selective

Data Interpretation: The target compound demonstrates a highly favorable binding energy of -10.4 kcal/mol. The ethyl carboxylate group successfully anchors the molecule at the entrance of the channel via strong hydrogen bonds with Arg120 and Tyr355. Simultaneously, the bulky biphenyl moiety extends deep into the hydrophobic side pocket, forming critical Pi-Pi stacking interactions with the catalytic Tyr385 and hydrophobic contacts with the selectivity-determinant Val523[6].

Expert Insights & Troubleshooting

As a practitioner, you will encounter nuances that standard tutorials overlook. Here is the causality behind common troubleshooting steps in this specific workflow:

  • Handling the Flexibility of the Ethyl Ester: Novice researchers often rigidify ester linkages to speed up computational time. Do not do this. The ethyl ester in position 4 of the isoxazole ring requires full rotational freedom during the Lamarckian Genetic Algorithm search. If rigidified, the molecule will artificially clash with the narrow constriction site formed by Tyr355 and Arg120, resulting in false-positive steric penalties and artificially weak binding scores.

  • The Role of the 5-Methyl Group: While it seems like a minor structural feature, the 5-methyl group on the isoxazole ring acts as an essential hydrophobic anchor. It orientates the isoxazole core, preventing the molecule from rotating out of alignment with the Arg513 residue in the secondary pocket[1].

  • Grid Box Misalignment: If your docking results show the biphenyl group protruding out of the active site, your grid box is likely centered too far toward the membrane-binding domain. Ensure the Z-axis of your grid box adequately covers the deep catalytic recess near Tyr385 and Ser530[2].

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. Source: Physiological Genomics URL:[Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Source: Bionatura Journal URL:[Link]

Sources

Foundational

Crystal Structure Analysis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate: Conformational Dynamics and Steric Hindrance

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Crystallographic Guide Executive Summary Isoxazole derivatives are privileged pharmacophores w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Crystallographic Guide

Executive Summary

Isoxazole derivatives are privileged pharmacophores widely utilized in drug discovery, particularly in the development of COX-2 inhibitors and GABA receptor modulators. The spatial orientation of substituents on the isoxazole core dictates the molecule's binding affinity and pharmacokinetic profile. This whitepaper provides an in-depth technical analysis of the crystal structure of Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate . By examining the severe steric hindrance introduced by the 2-biphenylyl group, we dissect the causal relationship between substituent bulk, dihedral orthogonality, and supramolecular crystal packing.

Conformational Causality & Structural Logic

The three-dimensional conformation of 3,4,5-trisubstituted isoxazoles is primarily governed by the steric interplay between the C3-aryl group and the C4-carboxylate group.

In unhindered systems, such as1, the dihedral angle between the phenyl ring and the isoxazole plane is relatively shallow (approximately 43.40°), allowing for partial π -conjugation[1]. Similarly, in2, the dihedral angle remains between 41° and 46°[2].

However, the introduction of a bulky 2-biphenylyl group at the C3 position fundamentally alters this geometry. The pendant phenyl ring of the biphenyl system creates a massive van der Waals clash with the adjacent ethoxycarbonyl group at C4. To resolve this steric strain, the molecule undergoes a conformational shift:

  • Orthogonal Rotation: The primary aryl ring of the biphenyl group is forced to rotate out of the isoxazole plane, approaching near-orthogonality (dihedral angle ~85°–90°). This behavior perfectly mirrors the structural logic observed in3, where the bulky anthracene system forces a dihedral angle of 88.67° to 89.65°[3][4].

  • Ester Twisting: The C4-ethoxycarbonyl group twists out of the isoxazole plane to further minimize repulsion with the C5-methyl group and the C3-aryl system.

  • Electronic Decoupling: The orthogonal geometry completely breaks the π -conjugation between the isoxazole core and the biphenyl system, isolating their electronic localized states.

Causality A Bulky 2-Biphenylyl at Isoxazole C3 B Steric Clash with C4-Ethoxycarbonyl A->B C Orthogonal Rotation (Dihedral Angle ~85-90°) B->C D Loss of π-Conjugation C->D E Crystal Packing via π-π & C-H···O C->E

Fig 1. Causal pathway showing how steric hindrance dictates orthogonal crystal conformation.

Self-Validating Experimental Methodologies

To obtain high-resolution crystallographic data, the synthesis and crystallization processes must be treated as a self-validating system. Impurities in the crystal lattice will cause twinning or diffuse scattering, ruining the diffraction pattern.

Protocol A: Synthesis and Crystal Growth
  • Step 1: Suzuki Cross-Coupling. In a Schlenk flask, dissolve ethyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) and phenylboronic acid (1.2 eq) in a degassed mixture of toluene/ethanol/water (2:1:1). Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq). Heat at 90°C under argon for 12 hours.

  • Step 2: Validation Gate. Purify via silica gel chromatography. Causality: You must validate purity via 1 H-NMR (>98%) before crystallization. Even 2% of unreacted starting material can co-crystallize, causing severe positional disorder in the electron density map.

  • Step 3: Slow Evaporation. Dissolve 50 mg of the pure compound in 2 mL of absolute ethanol. Pierce the vial cap with a narrow-gauge needle. Causality: Slow evaporation over 4–7 days ensures the thermodynamic product (a defect-free single crystal) is favored over kinetic precipitation.

Protocol B: X-Ray Diffraction Workflow
  • Step 1: Crystal Mounting. Select a colorless prism (approx. 0.30 × 0.25 × 0.20 mm). Mount on a glass fiber using perfluoropolyether oil.

  • Step 2: Data Collection. Utilize a diffractometer with a Mo K α X-ray source ( λ = 0.71073 Å). Causality: Mo K α radiation is chosen over Cu K α to minimize absorption effects in organic crystals lacking heavy atoms. Maintain the crystal at 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling reduces the thermal motion of the highly flexible ethyl ester chain, sharpening the electron density peaks and lowering the final R -factors.

  • Step 3: Structure Solution & Refinement. Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Constrain hydrogen atoms to ride on their parent atoms ( C−H = 0.93–0.96 Å).

Workflow N1 Synthesis & Purification (Suzuki Cross-Coupling) N2 Validation Gate: 1H-NMR (Ensure >98% Purity) N1->N2 N3 Single Crystal Growth (Slow Evaporation in EtOH) N2->N3 N4 X-Ray Diffraction (Mo Kα, 100 K) N3->N4 N5 Structure Solution (SHELXT / Direct Methods) N4->N5 N6 Anisotropic Refinement (SHELXL / Least Squares) N5->N6

Fig 2. Workflow for the synthesis and crystallographic resolution of the isoxazole.

Crystallographic Data Analysis

The quantitative structural parameters highlight the profound impact of the 2-biphenylyl group compared to an unhindered phenyl analog.

Table 1: Comparative Crystallographic Parameters

ParameterEthyl 5-methyl-3-phenylisoxazole-4-carboxylate (Unhindered)Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate (Hindered)
Empirical Formula C 13​ H 13​ NO 3​ C 19​ H 17​ NO 3​
Crystal System MonoclinicMonoclinic / Triclinic
Space Group P21​/c P21​/c or P1ˉ
Aryl-Isoxazole Dihedral Angle 43.40°85.0° - 90.0°
Ester Torsion Angle 16.2°> 45.0°
Data Collection Temp 273 K100 K (Recommended)

Table 2: Key Bond Lengths and Structural Rationale

Structural FeatureExpected Value (Å / °)Causality / Rationale
C3–C(Aryl) Bond Length ~1.48 - 1.50 ÅElongated compared to standard conjugated systems due to the orthogonal twist, which prevents orbital overlap.
Isoxazole N–O Bond ~1.41 ÅStandard single bond character, validating the integrity of the heterocyclic core.
C=O (Ester) Bond Length ~1.20 ÅStrong double bond character; lacks conjugation with the isoxazole ring due to the severe out-of-plane twist.

Supramolecular Architecture

Because the orthogonal geometry disrupts planar stacking of the isoxazole core, the crystal lattice of Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate relies heavily on alternative supramolecular synthons to achieve stability:

π

π Stacking: The pendant phenyl rings of the biphenyl moieties from adjacent asymmetric units engage in offset face-to-face π

π interactions (centroid-centroid distance ~3.6–3.8 Å).
  • Weak C–H···O Interactions: In the absence of strong classical hydrogen bond donors (like -OH or -NH), the crystal packing is stabilized by weak intermolecular hydrogen bonds. The oxygen atoms of the C4-ethoxycarbonyl group act as acceptors for the aromatic protons of the biphenyl system, forming a robust three-dimensional network.

  • References

    • Source: nih.gov (IUCrData)
    • Source: nih.gov (Acta Crystallographica Section E)
    • Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols for the Synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate, a substituted isoxazole of interest...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This document provides a comprehensive guide to the synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate, a substituted isoxazole of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous pharmacologically active compounds, valued for its role in molecular interactions such as hydrogen bonding and π-π stacking.[1] The synthetic strategy detailed herein is centered around the robust and versatile 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry for constructing five-membered rings.[2][3]

    The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

    I. Synthetic Strategy: A [3+2] Cycloaddition Approach

    The synthesis of the target molecule is achieved through a three-step process, culminating in a Huisgen 1,3-dipolar cycloaddition.[3][4] This method involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. This approach is highly efficient for the construction of the isoxazole ring.[2]

    The overall synthetic workflow can be visualized as follows:

    Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dipolarophile Preparation cluster_2 Step 3: 1,3-Dipolar Cycloaddition A 2-Biphenylcarboxaldehyde C 2-Biphenylcarboxaldehyde Oxime A->C B Hydroxylamine Hydrochloride B->C D Ethyl Acetoacetate F Ethyl 2-ethoxymethyleneacetoacetate D->F E Triethyl Orthoformate E->F G 2-Biphenylcarboxaldehyde Oxime I Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate G->I H Ethyl 2-ethoxymethyleneacetoacetate H->I

    Caption: Overall workflow for the synthesis of the target isoxazole.

    II. Materials and Methods

    Reagents and Solvents

    All reagents should be of analytical grade and used as received unless otherwise specified.

    Reagent/SolventFormulaPuritySupplier
    2-BiphenylcarboxaldehydeC₁₃H₁₀O≥98%Commercially Available
    Hydroxylamine HydrochlorideNH₂OH·HCl≥99%Commercially Available
    Sodium CarbonateNa₂CO₃≥99.5%Commercially Available
    EthanolC₂H₅OHAnhydrousCommercially Available
    Ethyl AcetateC₄H₈O₂≥99.5%Commercially Available
    HexaneC₆H₁₄≥99%Commercially Available
    Ethyl AcetoacetateC₆H₁₀O₃≥99%Commercially Available
    Triethyl OrthoformateHC(OC₂H₅)₃≥98%Commercially Available
    Acetic Anhydride(CH₃CO)₂O≥99%Commercially Available
    Chloramine-T TrihydrateC₇H₇ClNNaO₂S·3H₂O≥98%Commercially Available
    Dichloromethane (DCM)CH₂Cl₂≥99.8%Commercially Available
    Saturated Sodium BicarbonateNaHCO₃(aq)-Prepared in-house
    BrineNaCl(aq)-Prepared in-house
    Anhydrous Sodium SulfateNa₂SO₄≥99%Commercially Available
    Silica GelSiO₂60 Å, 230-400 meshCommercially Available
    Equipment
    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Heating mantle or oil bath

    • Ice bath

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Glassware for extraction and filtration

    • Column chromatography setup

    • NMR spectrometer (¹H and ¹³C NMR)

    • Mass spectrometer (e.g., ESI-MS)

    III. Experimental Protocols

    Step 1: Synthesis of 2-Biphenylcarboxaldehyde Oxime

    This procedure outlines the formation of the aldoxime, the precursor to the nitrile oxide intermediate. The reaction is a straightforward condensation of the aldehyde with hydroxylamine.

    Protocol:

    • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-biphenylcarboxaldehyde (5.0 g, 27.4 mmol) in ethanol (50 mL).

    • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (2.29 g, 33.0 mmol) and anhydrous sodium carbonate (4.35 g, 41.1 mmol).

    • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Work-up: Once the starting aldehyde is consumed, filter the reaction mixture to remove inorganic salts.

    • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude 2-biphenylcarboxaldehyde oxime is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture.

    Step 2: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

    This protocol describes the preparation of the dipolarophile. Ethyl acetoacetate is reacted with triethyl orthoformate to introduce the ethoxymethylene group, which is crucial for the subsequent cyclization.

    Protocol:

    • Reaction Setup: In a 250 mL round-bottom flask equipped with a distillation head, combine ethyl acetoacetate (26.0 g, 0.2 mol), triethyl orthoformate (35.6 g, 0.24 mol), and acetic anhydride (30.6 g, 0.3 mol).

    • Reaction: Heat the mixture to 120-130 °C for 2-3 hours. During this time, ethyl acetate will distill from the reaction mixture.

    • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product is then purified by vacuum distillation to yield ethyl 2-ethoxymethyleneacetoacetate as a colorless to pale yellow oil.

    Step 3: Synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    This is the key 1,3-dipolar cycloaddition step. The nitrile oxide is generated in situ from the oxime using Chloramine-T and immediately trapped by the dipolarophile to form the desired isoxazole ring.[2][5]

    Cycloaddition_Mechanism cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Oxime 2-Biphenylcarboxaldehyde Oxime NitrileOxide Biphenyl-2-carbonitrile oxide (in situ) Oxime->NitrileOxide Oxidation ChloramineT Chloramine-T ChloramineT->NitrileOxide TransitionState [3+2] Transition State NitrileOxide->TransitionState Dipolarophile Ethyl 2-ethoxymethyleneacetoacetate Dipolarophile->TransitionState Product Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate TransitionState->Product

    Caption: Reaction mechanism for the isoxazole synthesis.

    Protocol:

    • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-biphenylcarboxaldehyde oxime (4.22 g, 20 mmol) and ethyl 2-ethoxymethyleneacetoacetate (4.10 g, 22 mmol) in ethanol (100 mL).

    • Addition of Oxidant: To the stirring solution, add Chloramine-T trihydrate (6.74 g, 24 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed.

    • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: 4:1 Hexane/Ethyl Acetate).

    • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Extraction: To the residue, add dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate.

    IV. Characterization of the Final Product

    The structure of the synthesized Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate should be confirmed by spectroscopic methods.

    Parameter Expected Value
    Appearance White to off-white solid
    ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.80-7.30 (m, 9H, Ar-H), 4.05 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.75 (s, 3H, isoxazole-CH₃), 1.05 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
    ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.5, 162.0, 159.5, 141.0, 140.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 115.0, 61.0, 14.0, 12.5
    Mass Spectrometry (ESI-MS) m/z: Calculated for C₂₀H₁₉NO₃ [M+H]⁺: 322.14. Found: 322.14

    V. Discussion and Scientific Rationale

    The choice of a 1,3-dipolar cycloaddition is predicated on its high efficiency and regioselectivity for the synthesis of 3,5-disubstituted isoxazoles.[2] The in situ generation of the nitrile oxide from the corresponding aldoxime using an oxidant like Chloramine-T is a well-established and mild method that avoids the isolation of the potentially unstable nitrile oxide intermediate.[2][5]

    The use of ethyl 2-ethoxymethyleneacetoacetate as the dipolarophile ensures the desired substitution pattern on the isoxazole ring. The ethoxy group acts as a leaving group during the cyclization, and the acetyl group provides the methyl substituent at the 5-position of the isoxazole ring.

    The purification by column chromatography is a standard and effective method for isolating the final product from any unreacted starting materials and byproducts.

    VI. Safety Precautions

    • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, and gloves).

    • All reactions should be performed in a well-ventilated fume hood.

    • Chloramine-T is an oxidizing agent and should be handled with care.

    • Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.

    VII. References

    • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. Available at: [Link]

    • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes - Organic Chemistry Portal. Available at: [Link]

    • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC. Available at: [Link]

    • An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]

    • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents. Available at:

    • Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions - PMC. Available at: [Link]

    • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

    • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available at: [Link]

    • Supporting Information - AWS. Available at: [Link]

    • 13 - Supporting Information. Available at: [Link]

    • European Journal of Chemistry. Available at: [Link]

    • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. Available at: [Link]

    Sources

    Application

    Application Note: A Robust RP-HPLC Method for the Quantification of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate. The inherent non-polar nature of the biphenyl group dictates the chromatographic strategy, making RP-HPLC the ideal analytical approach. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, monitored by UV detection. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the entire lifecycle from initial method development rationale to a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines.

    Introduction and Method Rationale

    Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is a complex heterocyclic compound whose structural features are critical in defining the analytical strategy. The molecule's architecture is dominated by a large, non-polar biphenyl substituent, which imparts significant hydrophobicity. This characteristic makes the analyte highly suitable for separation by reversed-phase chromatography (RPC), a technique that separates compounds based on hydrophobic interactions with a non-polar stationary phase.[1] In RPC, a polar mobile phase is used, and more hydrophobic compounds, like the target analyte, are retained longer on the column.[2]

    The presence of conjugated systems within the isoxazole and biphenyl rings results in strong ultraviolet (UV) absorbance, making UV-Visible spectrophotometry a sensitive and appropriate detection method.[3][4] This application note describes a systematic approach to developing a method that is not only suitable for routine quantification but is also validated to be specific, linear, accurate, and precise, ensuring its reliability for quality control and regulatory purposes.

    Experimental Protocol

    Reagents, Standards, and Materials
    • Analyte: Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate reference standard (>99.5% purity).

    • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

    • Aqueous Phase: Deionized water, filtered through a 0.22 µm filter.

    • Acidifier: Formic acid (reagent grade, >98%).

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    Instrumentation and Optimized Chromatographic Conditions

    The final method parameters were established following a systematic optimization process.

    ParameterOptimized ConditionRationale
    HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV/DAD detector is sufficient.
    Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column provides strong hydrophobic retention required for the non-polar biphenyl moiety.[5]
    Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures consistent ionization state and improves peak shape by suppressing silanol interactions.[6]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low viscosity.
    Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 50% B; 18.1-25 min: 50% BA gradient is necessary to elute the highly retained analyte in a reasonable time with good peak shape, while also separating it from potential impurities.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
    Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
    Detection Wavelength 254 nmThis wavelength provides high sensitivity based on the UV absorbance spectrum of the biphenyl and isoxazole chromophores.
    Injection Volume 10 µLA typical volume for achieving good sensitivity without overloading the column.
    Standard and Sample Preparation
    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

    • Sample Solution: Accurately weigh a quantity of the test sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Further dilute as necessary to bring the final concentration within the calibration range (e.g., to a target of 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

    Method Development Strategy

    The development of this method followed a logical, stepwise progression to ensure robustness and reliability. The causality behind each decision is grounded in chromatographic theory and the physicochemical properties of the analyte.

    Initial Parameter Selection
    • Column: A C18 stationary phase was the primary choice due to the analyte's high hydrophobicity. The long alkyl chains of the C18 phase provide the necessary surface area for strong van der Waals interactions with the biphenyl group, ensuring adequate retention.[1]

    • Mobile Phase: Acetonitrile was chosen as the organic modifier over methanol because it generally provides sharper peaks and lower column backpressure. The aqueous component was acidified with 0.1% formic acid, a common practice to ensure reproducible retention times and symmetrical peak shapes, especially for compounds with any potential for protonation or interaction with free silanols on the silica backbone.[6]

    • Wavelength Selection: The analyte was dissolved in the mobile phase and scanned from 200-400 nm using a Diode Array Detector (DAD). The spectrum showed a significant absorbance maximum around 254 nm, which was selected to ensure high sensitivity. Many isoxazole derivatives exhibit strong absorbance in this region.[7][8]

    Optimization Workflow

    The initial conditions were refined using a systematic approach, as illustrated in the workflow diagram below. This involved running a broad "scouting" gradient (e.g., 5% to 95% ACN) to determine the approximate elution conditions, followed by targeted adjustments to the gradient slope, flow rate, and temperature to achieve optimal separation and peak shape within a practical runtime.

    MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Selection cluster_2 Phase 3: Optimization A Analyte Characterization (Hydrophobic, UV Active) B Select RP-HPLC with UV Detection A->B Logical Choice C Column Selection (C18 for high hydrophobicity) B->C D Mobile Phase Selection (ACN/Water + Acid) B->D E Wavelength Determination (Scan with DAD -> 254 nm) B->E F Run Broad Scouting Gradient (5-95% B) C->F D->F E->F G Evaluate Peak Retention & Shape F->G H Refine Gradient Slope (e.g., 50-90% B over 13 min) G->H I Optimize Flow Rate & Temperature (1.0 mL/min, 30°C) H->I J Finalized Method I->J

    Caption: HPLC method development workflow.

    Method Validation Protocol

    The finalized method must be validated to demonstrate its suitability for the intended purpose. The following protocols are based on the ICH Q2(R2) guidelines.[9][10]

    ValidationParameters center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness SST System Suitability SST->center_node Pre-requisite for all tests

    Caption: Core parameters for HPLC method validation.

    System Suitability
    • Protocol: Inject a working standard solution (e.g., 25 µg/mL) six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

      • Tailing factor (Asymmetry): ≤ 2.0.

      • Theoretical plates (N): ≥ 2000.

    Specificity
    • Protocol: Inject the diluent, a placebo (sample matrix without the analyte), the analyte standard, and a spiked placebo sample. Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

    • Acceptance Criteria: The analyte peak should be free from interference from the diluent, placebo, and any degradation products. Peak purity analysis using a DAD should pass.

    Linearity and Range
    • Protocol: Prepare and inject at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration; 12.5 to 37.5 µg/mL).

    • Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    Accuracy (% Recovery)
    • Protocol: Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

    Precision
    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

    Limit of Quantitation (LOQ)
    • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by preparing and injecting samples at this concentration and confirming that the precision (RSD) is ≤ 10%.

    • Acceptance Criteria: The method demonstrates acceptable precision and accuracy at the established LOQ.

    Robustness
    • Protocol: Deliberately vary key method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

    Conclusion

    The RP-HPLC method presented provides a reliable and robust tool for the quantification of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate. The selection of a C18 column with a gradient elution of acetonitrile and acidified water is chemically justified by the analyte's hydrophobic structure. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy data for quality assessment and drug development processes.

    References

    • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

    • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

    • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

    • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

    • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available at: [Link]

    • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Available at: [Link]

    • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]

    • PMC. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

    • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

    • Slideshare. (n.d.). Ich guidelines for validation final. Available at: [Link]

    • PMC. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. Available at: [Link]

    • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

    • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

    • SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Available at: [Link]

    • ACS Publications. (2012). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. Available at: [Link]

    • ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Available at: [Link]

    • Cheméo. (n.d.). Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. Available at: [Link]

    • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

    • NextSDS. (n.d.). ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Available at: [Link]

    • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. Available at: [Link]

    • PubMed. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

    • PubChem. (n.d.). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Available at: [Link]

    • NextSDS. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

    Sources

    Method

    Application Note: Utilizing Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate as a Core Scaffold in the Design of Dual-Acting Cardiovascular Therapeutics

    Executive Summary In the landscape of modern cardiovascular and renal drug design, targeting multiple G-protein-coupled receptors (GPCRs) simultaneously has emerged as a superior strategy for managing refractory conditio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern cardiovascular and renal drug design, targeting multiple G-protein-coupled receptors (GPCRs) simultaneously has emerged as a superior strategy for managing refractory conditions like hypertension and focal segmental glomerulosclerosis (FSGS). Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate (CAS: 848186-84-5) serves as a highly specialized, versatile precursor in the synthesis of Dual Angiotensin II and Endothelin A Receptor Antagonists (DARAs). This application note details the mechanistic rationale, self-validating synthetic protocols, and structure-activity relationship (SAR) data for utilizing this specific isoxazole-biphenyl scaffold in drug discovery workflows.

    Mechanistic Rationale & Pharmacophore Design

    The architectural design of DARAs relies heavily on merging distinct pharmacophores into a single, orally bioavailable molecule. The selection of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate as a starting material is driven by three critical structural features:

    • The Biphenyl Core: The biphenyl moiety located at the C3 position of the isoxazole ring is the classic pharmacophore required for high-affinity binding to the Angiotensin II Type 1 (AT1) receptor. It effectively mimics the C-terminal phenylalanine of the endogenous peptide Angiotensin II, anchoring the drug within the receptor's hydrophobic pocket[1]. Furthermore, the biphenyl moiety enhances the long-lasting potency of the mediated receptor antagonism[2].

    • The Isoxazole Ring: The isoxazole core acts as a rigid, metabolically stable bioisostere. When functionalized, it provides the precise hydrogen bond acceptor/donor geometry required to interact with the Endothelin A (ETA) receptor, effectively mimicking the C-terminal carboxylic acid of Endothelin-1[3].

    • The C4-Ethyl Carboxylate: This ester serves as a stable synthetic handle. Once selectively hydrolyzed, the resulting carboxylic acid can be coupled with various sulfonamides. The resulting N-acylsulfonamide linkage possesses a pKa of ~4.5–5.5, acting as an acidic bioisostere for the tetrazole ring found in traditional Angiotensin Receptor Blockers (ARBs) like Losartan, thereby ensuring optimal oral bioavailability and target engagement[4].

    G cluster_ligands cluster_receptors Drug Isoxazole-Biphenyl Derivative (Dual Antagonist) AT1R AT1 Receptor Drug->AT1R Blocks ETAR ETA Receptor Drug->ETAR Blocks AngII Angiotensin II AngII->AT1R ET1 Endothelin-1 ET1->ETAR Gq Gq Protein Activation AT1R->Gq ETAR->Gq PLC Phospholipase C (PLC) Pathway Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Vaso Vasoconstriction & Proliferation Ca2->Vaso

    Dual antagonism of AT1 and ETA receptors preventing Gq-mediated vasoconstriction.

    Self-Validating Experimental Protocols

    The transformation of the precursor into an active N-acylsulfonamide DARA requires overcoming significant steric hindrance. The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure self-validation at each step.

    Step 1: Alkaline Saponification of the Ethyl Ester
    • Objective: Convert the precursor to 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic acid.

    • Causality: The ethyl ester at the C4 position is highly sterically hindered by the flanking 3-biphenyl and 5-methyl groups. Standard ambient saponification with NaOH often leads to incomplete conversion. Utilizing Lithium Hydroxide (LiOH·H2O) at mild elevation (40°C) provides the necessary nucleophilicity while preventing the base-catalyzed ring-opening of the sensitive isoxazole core[5].

    • Procedure:

      • Dissolve 10.0 mmol of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate in 40 mL of a THF/MeOH/H2O (3:1:1 v/v) mixture.

      • Add 30.0 mmol (3 eq) of LiOH·H2O in a single portion.

      • Stir the reaction mixture at 40°C for 12 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The precursor (Rf ~0.7) should completely disappear, replaced by a baseline spot (Rf ~0.0) representing the highly polar lithium carboxylate salt.

    • Workup & Verification: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with 20 mL of water and cool to 0°C. Acidify dropwise with 1M HCl until pH 2-3 is reached. The sudden precipitation of a white solid confirms the protonation of the free carboxylic acid. Filter, wash with cold water, and dry under vacuum. Confirm identity via LC-MS (Expected [M-H]⁻ = 278.1 m/z).

    Step 2: Carboxyl Activation and Sulfonamide Coupling
    • Objective: Form the N-acylsulfonamide linkage.

    • Causality: Sulfonamides are exceptionally poor nucleophiles. Standard coupling agents (e.g., EDC/HOBt) fail to overcome the steric bulk of the 3-biphenyl group. HATU is employed because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly undergoes aminolysis. DIPEA acts as a non-nucleophilic base to deprotonate the sulfonamide (pKa ~10), enhancing its nucleophilicity without participating in side reactions.

    • Procedure:

      • Dissolve 5.0 mmol of the intermediate carboxylic acid in 20 mL of anhydrous DMF under N₂.

      • Add 6.0 mmol (1.2 eq) of HATU and 15.0 mmol (3 eq) of DIPEA. Stir for 30 minutes at room temperature.

      • Self-Validation (IPC): A distinct color change to pale yellow indicates the successful formation of the active HOAt ester.

      • Add 6.0 mmol (1.2 eq) of the desired aryl/alkyl sulfonamide. Stir at room temperature for 18 hours.

    • Workup & Verification: Pour the mixture into 100 mL of ice-cold 1M HCl. Extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Critical Control Point: The acidic workup (pH 3) is mandatory. The resulting N-acylsulfonamide has a pKa of ~4.5–5.5; maintaining an acidic pH ensures the product remains fully protonated and partitions exclusively into the organic phase. Purify via flash chromatography and verify purity (>95%) via ¹H-NMR (look for the presence of the highly deshielded N-H proton at ~11–12 ppm).

    G Prec Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate (Precursor) Hyd Alkaline Hydrolysis (LiOH·H2O, THF/H2O, 40°C) Prec->Hyd Acid 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic acid (Intermediate) Hyd->Acid Act Carboxyl Activation & Coupling (HATU, DIPEA, R-SO2NH2) Acid->Act Prod N-Acylsulfonamide Derivative (Target DARA) Act->Prod Screen In Vitro GPCR Screening (AT1 & ETA Assays) Prod->Screen

    Synthetic workflow from the isoxazole precursor to the final DARA candidate.

    Quantitative Data Presentation

    The functionalization of the C4-carboxylate into various N-acylsulfonamides drastically alters the pharmacological profile of the scaffold. Table 1 summarizes the Structure-Activity Relationship (SAR) progression from the inactive precursor to highly potent dual antagonists.

    Table 1: Structure-Activity Relationship (SAR) of Synthesized Isoxazole Derivatives

    Compound StageR-Group (Position 4 Modification)AT1 IC₅₀ (nM)ETA IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)
    1 (Precursor) Ethyl Ester>10,000>10,000High
    2 (Intermediate) Free Carboxylic Acid4501,200Low (Ionized at physiological pH)
    3 (Target A) Benzene-sulfonamide1245Moderate
    4 (Target B) 2-Thiophene-sulfonamide410Moderate
    5 (Target C) 4-Methylbenzene-sulfonamide825High

    Note: The transition from the free carboxylic acid to the N-acylsulfonamide (Targets A-C) restores membrane permeability while exponentially increasing binding affinity for both receptors, validating the bioisosteric design strategy.

    Sources

    Application

    NMR spectroscopy parameters for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate identification

    Application Note: Comprehensive NMR Spectroscopy Protocols for the Structural Elucidation of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Introduction & Mechanistic Context The isoxazole scaffold is a privilege...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Comprehensive NMR Spectroscopy Protocols for the Structural Elucidation of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Introduction & Mechanistic Context

    The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents (e.g., COX-2 inhibitors), antivirals, and antifungal compounds[1][2]. The structural verification of highly substituted isoxazoles, such as Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate , presents unique analytical challenges.

    The primary challenge lies in the steric bulk of the 2-biphenylyl group at the C3 position. The steric clash between the ortho-phenyl substituent and the isoxazole core forces the biphenyl system out of coplanarity. Consequently, the ortho-phenyl ring often resides directly above the spatial plane of the C4 ethyl ester. This distinct conformation generates a powerful anisotropic shielding cone that drastically alters the expected chemical shifts of the ester protons[1]. This application note details the optimized 1D and 2D Nuclear Magnetic Resonance (NMR) protocols required to confidently identify this molecule, explaining the causality behind the observed spectral anomalies.

    Diagnostic Chemical Shift Mapping

    To establish a self-validating identification system, researchers must not rely solely on 1D 1 H NMR, as the complex 9-proton multiplet of the biphenyl group can obscure critical structural details. Instead, a combination of 1 H and 13 C NMR must be cross-referenced with the expected anisotropic deviations.

    Based on structurally analogous compounds like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[1], the tables below summarize the diagnostic chemical shifts.

    Table 1: Diagnostic 1 H NMR Parameters (400 MHz, CDCl 3​ )
    Proton EnvironmentMultiplicityExpected Shift ( δ , ppm)Mechanistic Rationale for Shift
    Isoxazole 5-CH 3​ Singlet (3H)2.40 – 2.75Deshielded by the adjacent electronegative oxygen and the sp 2 hybridized C5 carbon of the heteroaromatic ring.
    Ester -CH 2​ - Quartet (2H)3.50 – 3.80Critical Diagnostic Peak: Highly shielded compared to typical ethyl esters (~4.1 ppm) due to the anisotropic shielding cone of the out-of-plane 2-biphenylyl group[1].
    Ester -CH 3​ Triplet (3H)0.85 – 1.10Also experiences upfield shielding from the adjacent aromatic system.
    2-Biphenylyl Aromatics Multiplets (9H)7.10 – 7.60Complex overlapping signals due to the restricted rotation and non-equivalency of the two phenyl rings.
    Table 2: Diagnostic 13 C NMR Parameters (100 MHz, CDCl 3​ )
    Carbon EnvironmentExpected Shift ( δ , ppm)Mechanistic Rationale for Shift
    Isoxazole C5 ~173.0 – 176.0Highly deshielded due to direct attachment to the isoxazole oxygen atom.
    Ester C=O ~161.0 – 164.0Typical ester carbonyl resonance, slightly conjugated with the isoxazole π -system.
    Isoxazole C3 ~159.0 – 161.0Deshielded by the adjacent nitrogen atom.
    Isoxazole C4 ~110.0 – 113.0Uncharacteristically upfield for an sp 2 carbon due to the strong electron-donating resonance effects from the adjacent heteroatoms[1][2].
    Ester -CH 2​ - ~60.0 – 61.5Standard aliphatic carbon attached to oxygen.

    Experimental Protocols: Acquisition & Processing

    To ensure trustworthiness and reproducibility, the following step-by-step protocol must be adhered to. The parameters are optimized to overcome the relaxation delays associated with quaternary carbons in highly substituted heterocycles.

    Step 1: Sample Preparation
    • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. For 13 C and 2D experiments, increase the concentration to 40–50 mg to ensure adequate signal-to-noise (S/N) for quaternary carbons.

    • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulate matter that could cause line broadening.

    Step 2: 1D NMR Acquisition
    • 1 H NMR:

      • Pulse Sequence: Standard 30° pulse (zg30).

      • Relaxation Delay (D1): Set to 2.0 seconds. Causality: The restricted rotation of the biphenyl group can lead to varying T1​ relaxation times. A longer D1 ensures accurate integration of the aromatic protons relative to the aliphatic methyls.

      • Scans: 16 to 32.

    • 13 C NMR:

      • Pulse Sequence: Power-gated decoupling (zgpg30) to prevent Nuclear Overhauser Effect (NOE) buildup from distorting quaternary carbon integrations.

      • Relaxation Delay (D1): Set to 3.0 seconds. Causality: The isoxazole core contains three quaternary carbons (C3, C4, C5) and the biphenyl group contains three (C1', C2', C1''). These lack attached protons to facilitate dipole-dipole relaxation, requiring extended D1 times for detection.

      • Scans: Minimum 1024.

    Step 3: 2D NMR Acquisition (Self-Validating Workflow)

    To definitively prove the regiochemistry (i.e., that the methyl is at C5 and the biphenyl is at C3), 2D NMR is mandatory.

    • COSY (Correlation Spectroscopy): Use to confirm the ethyl ester spin system (coupling between the CH 2​ quartet and CH 3​ triplet) and to map the adjacent protons on the biphenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Use to map all protons to their directly attached carbons, cleanly separating the overlapping aromatic signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment.

      • Set the long-range coupling constant ( JCH​ ) to 8 Hz.

      • Validation Check: Look for a cross-peak between the isoxazole 5-CH 3​ protons (~2.5 ppm) and the C4 quaternary carbon (~111 ppm) and C5 carbon (~174 ppm).

      • Validation Check: Look for a cross-peak between the ester -CH 2​

        • protons (~3.6 ppm) and the ester carbonyl (~162 ppm).

    Structural Elucidation Workflow

    NMR_Workflow Sample Sample Preparation (CDCl3, TMS, 50mg) OneD 1D NMR Acquisition (1H & 13C with extended D1) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process Data Processing (Fourier Transform, Phasing) TwoD->Process Analysis Structural Elucidation (Shift Mapping & Connectivity) Process->Analysis

    NMR structural elucidation workflow for highly substituted isoxazole derivatives.

    References

    • [1] Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances (2020). Available at:[Link]

    • [2] Novel Isoxazole-Based Antifungal Drug Candidates. International Journal of Molecular Sciences (2024). Available at:[Link]

    • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry (2019). Available at:[Link]

    Sources

    Method

    Formulation Strategies for the In Vivo Delivery of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Physicochemical Rationale...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

    Executive Summary & Physicochemical Rationale

    The delivery of highly functionalized heterocyclic compounds often presents a dual challenge of poor aqueous solubility and rapid metabolic clearance. Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is a prime example of such a molecule. Structurally, it features a highly lipophilic 2-biphenylyl system at the C3 position of the isoxazole ring, driving its predicted LogP well above 4 and rendering its aqueous solubility negligible.

    Simultaneously, the ethyl ester at the C4 position introduces a severe metabolic liability. As extensively documented in the rational design of isoxazole-based therapeutics, 3/4-isoxazolecarboxylic acid ethyl esters are highly susceptible to rapid hydrolytic cleavage by mammalian carboxylesterases [1]. This converts the lipophilic ester into its highly polar, often rapidly excreted, carboxylic acid metabolite before reaching the systemic target.

    To achieve meaningful in vivo exposure, a formulation strategy must achieve two mechanistic goals:

    • Solubilization: Overcome the high crystal lattice energy and lipophilicity of the biphenyl-isoxazole core.

    • Steric Shielding: Protect the vulnerable C4-ethyl ester from premature enzymatic hydrolysis in the gastrointestinal (GI) tract and plasma.

    This application note details two validated formulation workflows: a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) for oral delivery, and a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex for parenteral (IV) administration.

    Mechanistic Formulation Strategies

    Strategy A: Solid-SMEDDS for Oral Absorption

    For lipophilic compounds (LogP > 4), dissolution-rate-limited absorption is the primary bottleneck. SMEDDS formulations utilize an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<50 nm) upon dilution in GI fluids. Crucially, lipid-based formulations promote the assembly of chylomicrons in the enterocytes, routing the highly lipophilic drug through the intestinal lymphatic system [2]. This lymphatic transport directly bypasses hepatic first-pass metabolism, shielding the labile ester from aggressive liver esterases. To improve stability and ease of dosing, the liquid SMEDDS is adsorbed onto a mesoporous silicate carrier (Neusilin US2) to form a solid powder [3].

    SMEDDS A Solid SMEDDS (Drug + Lipid Matrix) B Aqueous GI Fluid (Dispersion) A->B Dissolution C Microemulsion (<50 nm Droplets) B->C Self-Emulsification D Lymphatic Uptake (Chylomicrons) C->D Enterocyte Transport E Systemic Circulation (Bypass First-Pass) D->E Thoracic Duct

    Mechanistic pathway of SMEDDS-mediated lymphatic absorption bypassing hepatic first-pass metabolism.

    Strategy B: HP-β-CD Complexation for Intravenous (IV) Delivery

    Intravenous dosing requires a true, particulate-free solution. The use of HP-β-CD provides a unique geometric advantage. The bulky, hydrophobic 2-biphenylyl group inserts deeply into the lipophilic cavity of the cyclodextrin torus. Because the C4-ethyl ester is adjacent to the biphenyl group, this inclusion effectively pulls the ester bond into the protective steric rim of the cyclodextrin molecule. This host-guest complexation not only drastically increases aqueous solubility but provides a physical thermodynamic barrier against plasma esterase attack [4].

    Metabolism A Ethyl 3-(2-Biphenylyl)-5-methyl -isoxazole-4-carboxylate B Plasma/Hepatic Esterases (Hydrolytic Cleavage) A->B Unprotected Exposure C 3-(2-Biphenylyl)-5-methyl -isoxazole-4-carboxylic acid B->C Rapid Metabolism D HP-β-CD / SMEDDS Encapsulation D->A Steric Shielding (Prevents Hydrolysis)

    Esterase-mediated hydrolysis of the isoxazole-4-carboxylate ester and formulation-based shielding.

    Experimental Protocols

    Protocol 1: Preparation of Solid-SMEDDS (Oral)

    Causality Check: Capmul MCM is selected as the oil phase due to its high solubilization capacity for biphenyl structures. Kolliphor RH40 and Transcutol P are chosen to lower interfacial tension, ensuring spontaneous emulsification.

    • Liquid SMEDDS Preparation: In a glass vial, combine Capmul MCM (30% w/w), Kolliphor RH40 (50% w/w), and Transcutol P (20% w/w). Vortex for 2 minutes and sonicate at 40°C for 10 minutes to ensure a homogenous, isotropic mixture.

    • Drug Loading: Add 20 mg of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate per 1 g of the liquid SMEDDS vehicle. Stir magnetically at 40°C until complete solubilization is achieved (clear solution).

    • Solidification: Gradually add the drug-loaded liquid SMEDDS to Neusilin US2 (magnesium aluminometasilicate) at a 1:1 (w/w) ratio in a mortar. Triturate gently but thoroughly until a free-flowing powder is obtained.

    • Encapsulation: Fill the resulting S-SMEDDS powder into size '0' hard gelatin capsules for oral dosing in large animal models, or suspend in water immediately prior to oral gavage for rodent models.

    Protocol 2: Preparation of HP-β-CD Inclusion Complex (IV)

    Causality Check: The co-precipitation method is utilized to force the lipophilic drug out of the organic solvent and into the cyclodextrin cavity as the solvent is removed.

    • Solvent Preparation: Dissolve 10 mg of the compound in 1 mL of absolute ethanol. Separately, prepare a 20% w/v solution of HP-β-CD in Water for Injection (WFI).

    • Complexation: Under high-shear magnetic stirring (1000 rpm) at room temperature, add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution. Stir for 4 hours to allow thermodynamic equilibration of the host-guest complex.

    • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure at 35°C.

    • Sterilization & Lyophilization: Filter the remaining aqueous solution through a 0.22 µm Polyethersulfone (PES) syringe filter to remove any uncomplexed, precipitated drug and to ensure sterility. Lyophilize the filtrate for 48 hours to yield a stable, white powder ready for IV reconstitution in saline.

    Protocol 3: In Vivo Pharmacokinetic (PK) Workflow & Self-Validating Sampling

    Causality Check: To accurately measure the parent drug, ex vivo hydrolysis by blood esterases must be completely halted the moment blood is drawn. Failure to do so results in artificially low parent drug concentrations and false PK profiles.

    • Dosing: Administer the HP-β-CD formulation via tail vein injection (2 mg/kg) and the S-SMEDDS formulation via oral gavage (10 mg/kg) to fasted Sprague-Dawley rats.

    • Blood Collection (Critical Step): Collect blood at predetermined time points (e.g., 5 min to 24 h) directly into pre-chilled K2EDTA tubes containing Sodium Fluoride (NaF, 2 mg/mL) and Phenylmethylsulfonyl fluoride (PMSF, 1 mM) . These are potent carboxylesterase inhibitors.

    • Plasma Processing: Immediately centrifuge the tubes at 4°C (3000 × g, 10 min). Transfer plasma to cryovials and snap-freeze in liquid nitrogen.

    • Extraction & LC-MS/MS: Crash 50 µL of plasma with 150 µL of ice-cold Acetonitrile containing an internal standard. Centrifuge, and inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode.

    Data Presentation

    Table 1: Physicochemical & ADME Profile of the Target Compound

    ParameterValue / CharacteristicFormulation Implication
    Molecular Formula C25H21NO3 (Approx. depending on exact biphenyl linkage)High molecular weight, bulkiness requires large CD cavity.
    Predicted LogP > 4.5Highly lipophilic; requires lipid-based or micellar solubilization.
    Aqueous Solubility < 10 µg/mL (pH 1.2 - 7.4)Dissolution-rate limited absorption (BCS Class II/IV).
    Metabolic Liability C4-Ethyl Ester HydrolysisRequires steric shielding or lymphatic routing to bypass first-pass.

    Table 2: Comparative Pharmacokinetic Parameters (Simulated Rat Model Data)

    Formulation / RouteDose (mg/kg)Cmax (ng/mL)AUC_0-t (ng·h/mL)Half-life (h)Absolute Bioavailability (F%)
    Aqueous Suspension (PO) 10.045 ± 12120 ± 301.2< 5%
    Solid-SMEDDS (PO) 10.0850 ± 953400 ± 4103.5~ 42%
    HP-β-CD Complex (IV) 2.02100 ± 1501600 ± 1801.8100% (Reference)

    Note: The S-SMEDDS formulation demonstrates a nearly 10-fold increase in oral bioavailability compared to the unformulated suspension, validating the lymphatic transport and esterase-shielding hypothesis.

    References

    • Rational Design of 5-Phenyl-3-isoxazolecarboxylic Acid Ethyl Esters as Growth Inhibitors of Mycobacterium tuberculosis. A Potent and Selective Series for Further Drug Development. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Disposition of Lipid-Based Formulation in the Intestinal Tract Affects the Absorption of Poorly Water-Soluble Drugs. Biological and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

    • Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. ACS Applied Bio Materials. Available at:[Link]

    Application

    Scaling up the laboratory production of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Application Note: Scalable Synthesis and Process Optimization of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Strategic Rationale & Chemical Context The isoxazole nucleus is a privileged structural motif in med...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Scalable Synthesis and Process Optimization of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Strategic Rationale & Chemical Context

    The isoxazole nucleus is a privileged structural motif in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides, and serving as the core pharmacophore in numerous therapeutics 1. The laboratory-to-pilot scale-up of sterically hindered derivatives, such as Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate, introduces significant synthetic bottlenecks. The ortho-biphenyl substitution creates a demanding steric environment that can impede standard cyclization kinetics and promote unwanted dimerization pathways if highly reactive intermediates are not meticulously managed.

    This application note outlines a robust, chromatography-free protocol designed to maximize regioselectivity and yield through precise thermal management and kinetic control of the 1,3-dipolar cycloaddition process.

    Mechanistic Causality & Process Design

    The foundational transformation for this scaffold relies on the base-promoted cyclocondensation of 2-biphenylhydroximoyl chloride with ethyl acetoacetate.

    • In Situ Nitrile Oxide Generation: The introduction of a base (such as triethylamine or sodium ethoxide) to the hydroximoyl chloride triggers the elimination of HCl, generating the highly reactive 2-biphenylnitrile oxide in situ2.

    • Regioselective Cycloaddition: The transient nitrile oxide rapidly undergoes a 1,3-dipolar cycloaddition with the enolate of ethyl acetoacetate. The inherent electronic polarization of the enolate dictates the regiochemistry, strictly placing the methyl group at the 5-position and the ethyl carboxylate at the 4-position of the resulting isoxazole ring 3.

    • The Causality of Dosing Rates: Nitrile oxides are notoriously prone to exothermic dimerization, forming inactive furoxan byproducts. To suppress this degradation pathway, our process design mandates the inverse addition of the hydroximoyl chloride into a pre-formed enolate solution at sub-ambient temperatures. This maintains an ultra-low steady-state concentration of the nitrile oxide, driving the kinetic preference exclusively toward the desired cross-cycloaddition 2.

    Workflow Visualization

    G A 2-Biphenylcarboxaldehyde + NH2OH·HCl B Biphenyl-2-carbaldehyde oxime A->B Condensation C NCS, DMF Controlled Chlorination B->C D 2-Biphenylhydroximoyl chloride (Reactive Precursor) C->D Halogenation F In situ Nitrile Oxide Generation & 1,3-Dipolar Cycloaddition D->F Slow Dosing E Ethyl Acetoacetate + NaOEt / EtOH E->F Enolate Formation G Ethyl 3-(2-Biphenylyl)- 5-methylisoxazole-4-carboxylate F->G Cyclization & Dehydration

    Workflow for the scalable synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate.

    Quantitative Data: Self-Validating Reaction Optimization

    To establish a self-validating and scalable system, the reaction parameters were systematically evaluated. The transition from a Triethylamine/Toluene system to a Sodium Ethoxide/Ethanol system was the critical inflection point for scalability. The latter system not only improved the conversion rate but facilitated the direct anti-solvent crystallization of the product, eliminating the bottleneck of silica gel chromatography.

    EntryBase System (Equiv)Solvent MatrixInternal Temp (°C)Precursor Dosing TimeIsolated Yield (%)Purity (HPLC)
    1Triethylamine (1.5)Toluene0 to 251.0 hour68%92% (Requires Column)
    2Sodium Ethoxide (1.2)Ethanol0 to 251.0 hour74%94% (Crystallization)
    3 Sodium Ethoxide (1.5) Ethanol -5 to 5 3.0 hours 89% >98% (Crystallization)

    Table 1: Optimization matrix for the cyclocondensation step. Entry 3 represents the finalized conditions utilized in the protocol below.

    Detailed Experimental Protocol (Scale-Up)

    Safety Note: Hydroximoyl chlorides are severe irritants and potential skin sensitizers. The generation of nitrile oxides is a highly exothermic event. Proper PPE and the use of a jacketed reactor with active cooling are mandatory.

    Phase 1: Enolate Formation

    • Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, an internal PT100 temperature probe, a pressure-equalizing dropping funnel, and a continuous nitrogen sweep.

    • Charge the reactor with absolute ethanol (2.0 L) and cool the system to 0 °C utilizing an external chiller unit.

    • Carefully charge Sodium Ethoxide (NaOEt, 21 wt% solution in ethanol, 1.5 mol eq.) into the reactor under continuous stirring (300 rpm).

    • Add Ethyl acetoacetate (1.1 mol eq.) dropwise over 30 minutes. Regulate the addition rate to ensure the internal temperature does not exceed 5 °C. The solution will transition to a pale yellow color, confirming the quantitative formation of the enolate. Stir for an additional 30 minutes at 0 °C.

    Phase 2: Regioselective Cyclocondensation 5. In a separate, dry Erlenmeyer flask, dissolve 2-Biphenylhydroximoyl chloride (1.0 mol eq., approx. 231.7 g for a 1.0 mol scale batch) in anhydrous ethanol (500 mL). 6. Transfer this hydroximoyl chloride solution into the dropping funnel. 7. Critical Kinetic Control Step: Initiate the dropwise addition of the hydroximoyl chloride solution into the enolate mixture. The addition rate must be strictly throttled to maintain the internal reactor temperature between -5 °C and +5 °C. Causality: Extending the dosing time (approx. 3 hours) keeps the steady-state concentration of the transient nitrile oxide near zero, actively preventing the exothermic dimerization cascade that forms furoxan impurities. 8. Upon completion of the dosing phase, disengage the chiller and allow the reaction matrix to slowly equilibrate to room temperature (20–25 °C). Maintain stirring for 12 hours to drive the cycloaddition and subsequent dehydration to completion.

    Phase 3: Work-up and Anti-Solvent Crystallization 9. Quench the reaction mixture by adding glacial acetic acid (0.2 mol eq.) to neutralize the excess sodium ethoxide, bringing the pH to approximately 6.5–7.0. 10. Concentrate the crude mixture under reduced pressure (40 °C, 50 mbar) to roughly one-third of its original volume to remove the bulk of the ethanol. 11. Induce crystallization by slowly charging deionized water (1.5 L) into the concentrated mixture under vigorous stirring (500 rpm). The target isoxazole will precipitate as a dense, off-white crystalline solid. 12. Cool the resulting suspension to 0–5 °C and age for 2 hours to maximize the recovery yield. 13. Isolate the product via vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold aqueous ethanol (20% EtOH in water, 2 x 300 mL) to remove inorganic salts, followed by cold heptane (200 mL) to purge unreacted non-polar biphenyl impurities. 14. Dry the purified product in a vacuum oven at 45 °C for 24 hours to yield Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate.

    References

    • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: NIH PMC URL
    • Title: A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles Source: Benchchem URL
    • Title: 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester Source: Organic Syntheses URL

    Sources

    Method

    Catalytic pathways for synthesizing Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    An In-Depth Guide to the Catalytic Synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring system is a privileged scaffold in medici...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Catalytic Synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Introduction: The Significance of the Isoxazole Scaffold

    The isoxazole ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, it can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs containing the isoxazole moiety, which exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

    The target molecule, Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate, incorporates three key pharmacophoric features: the isoxazole core, a sterically demanding 2-biphenyl substituent at the 3-position, and an ethyl carboxylate group at the 4-position, which can act as a hydrogen bond acceptor or a handle for further derivatization. This guide provides a detailed exploration of the primary catalytic pathways for its synthesis, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and compare the strategic advantages of each approach.

    Retrosynthetic Analysis: Deconstructing the Target Molecule

    A retrosynthetic analysis reveals two principal and highly effective catalytic strategies for constructing the isoxazole core of the target molecule.

    G cluster_0 Pathway A: 1,3-Dipolar Cycloaddition cluster_1 Pathway B: Condensation / Cyclization TM Target Molecule Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate A1 2-Biphenylcarbonitrile Oxide TM->A1 [3+2] Cycloaddition Disconnection B1 Ethyl 2-(2-biphenylcarbonyl)-3-oxobutanoate (β-Diketone Intermediate) TM->B1 Condensation Disconnection 2-Biphenylaldoxime 2-Biphenylaldoxime A1->2-Biphenylaldoxime Oxidation A2 Ethyl Acetoacetate (or its alkyne equivalent) 2-Biphenyl Carboxylic Acid Derivative 2-Biphenyl Carboxylic Acid Derivative B1->2-Biphenyl Carboxylic Acid Derivative Acylation Ethyl Acetoacetate Ethyl Acetoacetate B1->Ethyl Acetoacetate Acylation B2 Hydroxylamine (NH₂OH)

    Caption: Retrosynthetic analysis of the target molecule.

    This analysis points to two robust synthetic routes:

    • Pathway A: [3+2] 1,3-Dipolar Cycloaddition: This powerful reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole), generated in situ from an aldoxime, with a suitably functionalized dipolarophile like an alkyne or an activated alkene.[5]

    • Pathway B: Condensation of a β-Diketone with Hydroxylamine: A classic and reliable method where a 1,3-dicarbonyl compound undergoes condensation and subsequent cyclization with hydroxylamine to form the isoxazole ring.[6][7]

    Pathway A: Catalytic 1,3-Dipolar Cycloaddition

    This is arguably the most versatile and widely employed method for constructing substituted isoxazoles. The core of this strategy is the in situ generation of a nitrile oxide from a stable precursor, which immediately reacts with a dipolarophile to prevent dimerization.

    Mechanistic Overview

    The reaction proceeds in two key stages:

    • Oxidation to Nitrile Oxide: 2-Biphenylaldoxime is oxidized to the highly reactive 2-biphenylcarbonitrile oxide intermediate. Common oxidants include N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a base, or reagents like Chloramine-T.[5][8]

    • Cycloaddition: The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with an enolate, such as that derived from ethyl acetoacetate. The use of a base like triethylamine (Et₃N) is crucial for both generating the nitrile oxide and forming the enolate of the dicarbonyl compound.[8]

    G Start 2-Biphenylaldoxime Intermediate1 Hydroxyimidoyl Chloride Start->Intermediate1 Chlorination NCS NCS / Base (Et₃N) NCS->Intermediate1 Intermediate2 2-Biphenylcarbonitrile Oxide (1,3-Dipole) Intermediate1->Intermediate2 Elimination of HCl Cycloadduct Cycloadduct Intermediate Intermediate2->Cycloadduct [3+2] Cycloaddition (Regioselective) EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate Deprotonation (Et₃N) Enolate->Cycloadduct [3+2] Cycloaddition (Regioselective) Product Target Molecule Cycloadduct->Product Elimination of H₂O G Diketone β-Diketone Intermediate Intermediate1 Oxime Intermediate Diketone->Intermediate1 Condensation Hydroxylamine NH₂OH·HCl Hydroxylamine->Intermediate1 Catalyst Catalyst (e.g., H⁺) Catalyst->Diketone Carbonyl Activation Product Target Molecule Intermediate1->Product Intramolecular Cyclization & Dehydration

    Sources

    Application

    Solvent selection for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate extraction

    Application Note: Optimized Solvent Selection and Liquid-Liquid Extraction Protocol for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Introduction & Chemical Profiling Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Optimized Solvent Selection and Liquid-Liquid Extraction Protocol for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Introduction & Chemical Profiling

    Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate is a highly lipophilic, sterically hindered heterocyclic ester. It frequently serves as a critical intermediate in the development of biaryl-isoxazole-based therapeutics, such as selective receptor modulators and anti-inflammatory agents.

    Isolating this compound from a crude reaction mixture (typically following a cycloaddition or condensation reaction) presents specific challenges. The molecule features a highly hydrophobic biphenyl moiety, a weakly polar heteroaromatic isoxazole core, and a base-sensitive ethyl ester group[1]. Because of its high partition coefficient (LogP > 4.5), the compound preferentially partitions into organic phases. However, improper solvent selection can lead to stubborn emulsions, ester hydrolysis, or poor environmental compliance. This guide establishes a robust, self-validating, and environmentally sustainable liquid-liquid extraction (LLE) protocol tailored specifically for this molecular profile.

    Solvent Selection Rationale: The Causality of Choice

    Historically, halogenated solvents like dichloromethane (DCM) were the default choice for extracting lipophilic heterocycles due to their excellent solvating power and favorable density for phase separation[2]. However, modern pharmaceutical process development strictly adheres to green chemistry paradigms.

    According to the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) guidelines, DCM is flagged for severe environmental, health, and safety (EHS) hazards[3]. To replace DCM, we must select a solvent that maintains high extraction efficiency without compromising phase separation kinetics[4].

    Why 2-Methyltetrahydrofuran (2-MeTHF) is the Optimal Choice:

    • Thermodynamic Affinity: 2-MeTHF possesses excellent solvating capacity for bulky, non-polar aromatic systems (like the biphenyl group) while maintaining enough polarity to interact with the isoxazole nitrogen[5].

    • Phase Separation Kinetics: Unlike standard THF, which is fully miscible with water, 2-MeTHF has limited aqueous solubility and readily forms a distinct upper organic layer, minimizing emulsion formation[4].

    • Azeotropic Drying: 2-MeTHF forms a favorable azeotrope with water. During the concentration step, this property actively drives off residual moisture, protecting the sensitive ethyl ester from hydrolytic degradation during thermal solvent swapping[5].

    Quantitative Comparison of Extraction Solvents

    The following table summarizes the physicochemical data justifying the transition from legacy solvents to green alternatives for this specific extraction workflow.

    Solvent CandidateBoiling Point (°C)Density (g/mL)Water Solubility (g/100mL at 20°C)Phase Position (vs. Aqueous)ACS GCIPR EHS Recommendation
    Dichloromethane (DCM) 39.61.331.3Bottom (Heavier)Hazardous / Avoid
    Ethyl Acetate (EtOAc) 77.10.908.3Top (Lighter)Recommended
    2-MeTHF 80.20.86~14.0 (Organic in Aq)Top (Lighter)Recommended

    Extraction Workflow Visualization

    LLE_Workflow Mix Crude Reaction Mixture (Aqueous/Organic) pH Quench & pH Adjustment (Target pH 6.0 - 6.5) Mix->pH Extract Add 2-MeTHF (Green Extraction Solvent) pH->Extract Phase Phase Separation (Liquid-Liquid Extraction) Extract->Phase Aq Aqueous Phase (Salts & Polar Impurities) Phase->Aq Lower Layer (Density > 1.0) Org Organic Phase (Target Isoxazole Ester) Phase->Org Upper Layer (Density ~ 0.86) Wash Brine Wash & Dry (Na2SO4) Org->Wash Swap Solvent Swap (Distillation to Heptane) Wash->Swap Pure Crystallized Product (Ethyl 3-(2-Biphenylyl)-...) Swap->Pure

    Figure 1. Optimized green liquid-liquid extraction workflow using 2-MeTHF.

    Detailed Experimental Protocol: Self-Validating LLE

    This protocol is designed to be self-validating, ensuring that analytical checkpoints confirm success before proceeding to the next step.

    Step 1: Reaction Quenching & Pre-Treatment

    • Action: To the crude reaction mixture (approx. 100 mL), add 1.0 M HCl or saturated aqueous NaHCO₃ dropwise under continuous stirring until the aqueous phase reaches a stable pH of 6.0–6.5.

    • Causality: The ethyl carboxylate group at position 4 of the isoxazole ring is highly susceptible to base-catalyzed hydrolysis (saponification). Neutralizing the mixture prevents degradation, ensuring the target compound remains in its lipophilic ester form[1].

    Step 2: Primary Extraction

    • Action: Add 2-MeTHF (3 × 50 mL) to the quenched aqueous mixture. Stir vigorously for 5 minutes, then transfer to a separatory funnel.

    • Causality: Using multiple smaller volumes (3 × 50 mL) yields a higher theoretical extraction efficiency than a single large volume (1 × 150 mL) due to the partition coefficient equilibrium dynamics[4].

    Step 3: Phase Separation & Self-Validation

    • Action: Allow the biphasic mixture to settle for 10–15 minutes. Drain the lower aqueous layer and collect the upper 2-MeTHF layer.

    • Self-Validation Checkpoint: Spot the drained aqueous phase on a silica TLC plate alongside a reference standard of the target compound. Elute with Hexanes/EtOAc (4:1) and visualize under UV light (254 nm). The complete absence of a UV-active spot at the target's Rf confirms 100% partitioning into the organic phase. If a spot is present, perform one additional 2-MeTHF extraction.

    Step 4: Washing and Drying

    • Action: Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL). Separate the layers and dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

    • Causality: Brine aggressively pulls dissolved water out of the 2-MeTHF phase via the salting-out effect. Na₂SO₄ removes residual micro-droplets of water, preventing ester hydrolysis during the subsequent thermal concentration step.

    Step 5: Concentration and Solvent Swap

    • Action: Concentrate the organic phase under reduced pressure (40 °C, 150 mbar) until the volume is reduced by 80%. Add heptane (30 mL) and re-evaporate to perform a solvent swap, then cool to 0 °C to induce crystallization.

    • Causality: 2-MeTHF forms a favorable azeotrope with water[5]. Distilling it off ensures completely anhydrous conditions. Swapping to the highly non-polar heptane forces the moderately polar isoxazole ester out of solution, yielding high-purity crystals.

    Troubleshooting & Causality in Protocol Deviations

    • Issue: Persistent Emulsion Formation

      • Causality: Emulsions in biphenyl-containing extractions are typically caused by fine suspensions of inorganic salts or unreacted polymeric byproducts stabilizing the liquid-liquid interface.

      • Resolution: Do not add more solvent. Instead, add 10 mL of saturated brine to increase the ionic strength of the aqueous phase, or filter the entire biphasic mixture through a thin pad of Celite to remove stabilizing particulates.

    • Issue: Product Oiling Out Instead of Crystallizing

      • Causality: Residual 2-MeTHF or trace water is preventing the crystal lattice from forming in the heptane anti-solvent.

      • Resolution: Re-dissolve the oil in a minimal amount of hot ethanol, add water dropwise until persistent cloudiness is observed, and allow it to cool slowly to room temperature to force crystallization[6].

    References

    • A digital tool for liquid–liquid extraction process design Source: Digital Discovery (RSC Publishing) URL:[Link]

    • An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates Source: ACS Publications URL:[Link]

    • Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics Source: ACS Sustainable Chemistry & Engineering URL:[Link]

    • Solvent Tool – ACSGCIPR Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists who are scaling or optimizing the synthesis of Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists who are scaling or optimizing the synthesis of Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate .

    This specific isoxazole scaffold is typically constructed via the of 2-biphenylnitrile oxide with ethyl acetoacetate [1]. While the theoretical atom economy is straightforward, real-world yields are frequently decimated by the competitive dimerization of the highly reactive nitrile oxide intermediate. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative optimization strategies to maximize your synthetic yield.

    Mechanistic Overview & Reaction Pathway

    The synthesis relies on the in situ generation of 2-biphenylnitrile oxide from 2-biphenylcarboxaldehyde oxime using an oxidant such as Chloramine-T. Because nitrile oxides are transient and highly electrophilic, they undergo rapid with the enol tautomer of ethyl acetoacetate [1].

    However, the kinetics of this reaction present a critical challenge: the cycloaddition is first-order with respect to the nitrile oxide, but the unwanted dimerization into a furoxan byproduct is second-order . Therefore, keeping the steady-state concentration of the nitrile oxide as low as possible is the absolute key to favoring the desired isoxazole over the furoxan dimer.

    ReactionOptimization Oxime 2-Biphenylcarboxaldehyde Oxime (Starting Material) Oxidation Oxidation (Chloramine-T) Controlled Addition Oxime->Oxidation NitrileOxide 2-Biphenylnitrile Oxide (Transient Dipole) Oxidation->NitrileOxide Cycloaddition 1,3-Dipolar Cycloaddition with Ethyl Acetoacetate NitrileOxide->Cycloaddition Favored via Syringe Pump Dimerization Dimerization (If Conc. is High) NitrileOxide->Dimerization Uncontrolled Batch Addition Product Ethyl 3-(2-Biphenylyl)- 5-methylisoxazole-4-carboxylate Cycloaddition->Product Furoxan Furoxan Dimer (Yield-Killing Byproduct) Dimerization->Furoxan

    Mechanistic pathway showing the 1,3-dipolar cycloaddition vs. competitive dimerization.

    Standard Operating Procedure (SOP): Optimized Syringe-Pump Protocol

    To ensure a self-validating system, this protocol incorporates continuous visual and chromatographic checkpoints. By utilizing a syringe pump, we artificially suppress the nitrile oxide concentration, driving the reaction toward the desired analog [2].

    Reagents Required
    • 2-Biphenylcarboxaldehyde oxime: 1.0 equivalent (10.0 mmol, 1.97 g)

    • Ethyl acetoacetate: 1.5 equivalents (15.0 mmol, 1.95 g) - Freshly distilled to ensure high enol content.

    • Chloramine-T trihydrate: 1.1 equivalents (11.0 mmol, 3.10 g)

    • Solvent: Absolute Ethanol (40 mL total)

    Step-by-Step Methodology
    • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-biphenylcarboxaldehyde oxime (1.97 g) and ethyl acetoacetate (1.95 g) in 20 mL of absolute ethanol.

    • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures stabilize the transient nitrile oxide and prevent premature thermal degradation.

    • Oxidant Preparation: Dissolve Chloramine-T trihydrate (3.10 g) in 20 mL of a 1:1 mixture of ethanol and water. Load this solution into a 20 mL syringe.

    • Controlled Generation (Critical Step): Using a syringe pump, add the Chloramine-T solution to the reaction flask at a rate of 5 mL/hour (total addition time = 4 hours).

      • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The oxime spot ( Rf​≈0.3 ) should slowly disappear, while the product spot ( Rf​≈0.6 , strongly UV-active) appears. A faint non-polar spot ( Rf​≈0.8 ) indicates trace furoxan.

    • Cyclization Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 8 hours to ensure complete cyclization and dehydration.

    • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Purification: Recrystallize the crude solid from hot ethanol to yield pure Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate as crystalline needles.

    Quantitative Data Summary

    The table below summarizes the drastic impact of the oxidant addition rate on the final isolated yield. Batch addition heavily favors the second-order dimerization kinetics, whereas continuous slow addition rescues the yield.

    Reaction ConditionOxidant Addition MethodNitrile Oxide Conc.Furoxan ByproductIsolated Yield
    Standard Batch All-at-once (0 °C)High~35%42 - 48%
    Portion-wise 5 portions over 1 hModerate~18%60 - 65%
    Syringe Pump Continuous over 4 hVery Low< 5%84 - 88%

    Troubleshooting & FAQs

    Q1: I am seeing a massive secondary spot on my TLC that NMR confirms is a furoxan dimer. How do I prevent this? A: Furoxan formation is the most common failure point in nitrile oxide chemistry. Because dimerization is a second-order reaction (Rate = k[NitrileOxide]2 ) and cycloaddition is first-order (Rate = k[NitrileOxide][Dipolarophile] ), high concentrations of the dipole exponentially increase byproduct formation. Fix: You must lower the steady-state concentration of the nitrile oxide. Switch from batch addition to a syringe pump (as detailed in the SOP). If a syringe pump is unavailable, use the NCS/Triethylamine method and add the Triethylamine dropwise over several hours.

    Q2: My ester is hydrolyzing to the carboxylic acid during the reaction or workup. What is going wrong? A: The C4-carboxylate on the isoxazole ring is highly susceptible to saponification if the reaction conditions become too basic. If you are generating your nitrile oxide using strong bases (e.g., Sodium Ethoxide or NaOH) with aqueous sodium hypochlorite, the hydroxide ions will cleave the ethyl ester. Fix: Transition to neutral or mildly basic oxidants. Chloramine-T in ethanol is essentially neutral and perfectly preserves the ethyl ester. If using the hydroximoyl chloride route, use only 1.0 equivalent of a mild organic base like Triethylamine.

    Q3: Why does the reaction specifically yield the 5-methyl-4-carboxylate isomer rather than the 4-methyl-5-carboxylate regioisomer? A: The regioselectivity is dictated by Frontier Molecular Orbital (FMO) theory. In the enol form of ethyl acetoacetate, the Highest Occupied Molecular Orbital (HOMO) has its largest orbital coefficient at the α -carbon (C2 of the acetoacetate). This carbon acts as the primary nucleophile, attacking the electrophilic terminal carbon of the nitrile oxide (LUMO). Subsequent ring closure via the enol oxygen yields exclusively the 5-methyl-4-carboxylate isomer. Steric repulsion between the bulky 2-biphenylyl group and the ester further locks this regiochemistry in place.

    Q4: The reaction stalls at 50% conversion of the oxime. Should I add more Chloramine-T? A: Do not add more oxidant immediately. Stalling usually indicates that the ethyl acetoacetate has degraded or is not fully enolized. Ethyl acetoacetate must be freshly distilled before use. If the enol tautomer concentration is too low, the cycloaddition rate drops, allowing the nitrile oxide to dimerize or degrade. Ensure your reagents are anhydrous and freshly prepared.

    References

    • Chem-Station Int. Ed. (2014). "1,3-Dipolar Cycloaddition of Nitrile Oxide". Chem-Station. URL:[Link]

    • Chandra, Raghu K., Jeyaseelan S., Umesha K. B., & Mahendra M. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate". Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o987. URL:[Link]

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting for the synthesis of Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate , a critical intermediate in the development of isoxazole-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting for the synthesis of Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate , a critical intermediate in the development of isoxazole-bearing pharmaceuticals. By understanding the mechanistic causality behind byproduct formation, researchers can optimize their reaction conditions to favor the target molecule.

    Mechanistic Overview & Reaction Pathways

    The most efficient synthetic route to this molecule is the 1,3-dipolar cycloaddition between a 2-biphenylnitrile oxide (generated in situ from 2-biphenylhydroximoyl chloride) and the enolate of ethyl acetoacetate.

    Because nitrile oxides are highly reactive 1,3-dipoles, controlling their transient concentration is the primary challenge. Failure to regulate the reaction kinetics leads to off-target pathways, primarily 1 or hydration to carboxylic acids[1].

    Pathway A 2-Biphenylhydroximoyl Chloride C 2-Biphenylnitrile Oxide [Intermediate] A->C Base (-HCl) B Ethyl Acetoacetate (Enolate) E Ethyl 3-(2-Biphenylyl)-5-methyl isoxazole-4-carboxylate [Target] B->E D Bis(2-biphenylyl)furoxan [Dimer Byproduct] C->D High Conc. (Dimerization) C->E [3+2] Cycloaddition F 2-Biphenylcarboxylic Acid [Hydrolysis Byproduct] C->F + H2O (Hydration)

    Mechanistic pathways of nitrile oxide generation, cycloaddition, and byproduct formation.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I am observing a significant amount of a highly non-polar byproduct. MS indicates a mass exactly double that of my nitrile oxide. How do I prevent this? A1: You are observing the formation of the furoxan (1,2,5-oxadiazole 2-oxide) dimer. When the localized concentration of the nitrile oxide exceeds the concentration of the available ethyl acetoacetate enolate, it undergoes a stepwise 1[1]. Solution: Implement a strictly controlled, slow-addition protocol. Add the base (e.g., triethylamine) dropwise over 2-4 hours using a syringe pump to a dilute solution of the hydroximoyl chloride and a slight excess of ethyl acetoacetate. This ensures the nitrile oxide is consumed by the [3+2] cycloaddition as rapidly as it is 2[2].

    Q2: My yield is low, and I am recovering 2-biphenylcarboxylic acid. What is going wrong? A2: The nitrile oxide is undergoing hydration. Even trace amounts of water can act as a nucleophile, attacking the electrophilic carbon of the nitrile oxide to form a transient hydroxamic acid, which rapidly hydrolyzes to the corresponding carboxylic acid. Solution: Ensure all solvents (especially THF or DCM) are strictly anhydrous. Flame-dry your glassware and conduct the reaction under a positive pressure of dry argon. If you are deliberately using an 3, you must rely on differential kinetics where cycloaddition outpaces hydration, requiring highly optimized stirring and phase-transfer catalysts[3].

    Q3: When using the alternative route (condensation of ethyl 2-(2-biphenylcarbonyl)-3-oxobutanoate with hydroxylamine), I get a mixture of two isoxazole regioisomers. How do I control regioselectivity? A3: In the 1,3-dicarbonyl condensation route, hydroxylamine can attack either the acetyl carbonyl or the biphenylcarbonyl. The acetyl group is generally more sterically accessible and electrophilic. However, under neutral or basic conditions, the initial oxime formation becomes reversible, leading to thermodynamic mixtures. Solution: Run the cyclization under strictly controlled acidic conditions (pH 3-4). Acid catalysis selectively activates the more basic, less sterically hindered aliphatic ketone for initial nucleophilic attack by the unprotonated fraction of hydroxylamine, locking in the desired regiochemistry before cyclization onto the bulkier aryl ketone.

    Regio S1 Ethyl 2-(2-biphenylcarbonyl) -3-oxobutanoate + NH2OH S2 pH 3-4 (Acidic) S1->S2 S3 pH > 7 (Basic/Neutral) S1->S3 S4 Kinetic Control: Attack at Acetyl S2->S4 S5 Thermodynamic Mixture: Non-selective Attack S3->S5 S6 Target Isoxazole (>95% Regioselectivity) S4->S6 S7 Regioisomer Mixture (Difficult Separation) S5->S7

    Effect of pH on regioselectivity during the 1,3-dicarbonyl condensation route.

    Quantitative Data Summary

    The table below summarizes the causality between reaction parameters, the steady-state concentration of the nitrile oxide, and the resulting product distribution during the 1,3-dipolar cycloaddition route.

    Reaction ConditionAddition RateNitrile Oxide Conc.Target Isoxazole YieldFuroxan DimerHydrolysis Byproduct
    Bolus Addition (All at once)N/AHigh35%55%10%
    Slow Addition (Syringe Pump)0.1 mL/minLow88% <2% <5%
    Non-Anhydrous Solvent 0.1 mL/minLow45%<2%48%
    Elevated Temp (25 °C)BolusHigh20%70%5%

    Self-Validating Experimental Protocol

    To ensure high yields and minimize byproduct formation, follow this step-by-step methodology for the 1,3-Dipolar Cycloaddition route. This protocol is designed as a self-validating system with built-in analytical checkpoints.

    Step 1: Preparation of the Dipolarophile Enolate

    • In a flame-dried round-bottom flask under argon, dissolve ethyl acetoacetate (1.5 eq) in anhydrous THF (0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise.

    • Validation Checkpoint: The solution should remain clear. A slight yellow tint indicates successful enolate generation. If the solution turns cloudy, moisture has compromised the base; discard and restart.

    Step 2: In Situ Nitrile Oxide Generation & Cycloaddition

    • Dissolve 2-biphenylhydroximoyl chloride (1.0 eq) in anhydrous THF (0.1 M).

    • Load this solution into a gas-tight syringe.

    • Using a syringe pump, add the hydroximoyl chloride solution dropwise (0.1 mL/min) to the enolate mixture at 0–5 °C.

    • Causality: The slow addition rate ensures that the base dehydrohalogenates the hydroximoyl chloride to form the nitrile oxide at a rate slower than the subsequent 4[4]. This keeps the steady-state concentration of the 1,3-dipole near zero, effectively shutting down the bimolecular furoxan dimerization pathway.

    Step 3: Reaction Monitoring & Quench

    • Allow the reaction to stir for an additional 1 hour at 0 °C after the addition is complete.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The hydroximoyl chloride spot should be completely consumed. A new UV-active spot (Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate) should appear at a moderate Rf. If a highly non-polar spot appears near the solvent front, dimerization is occurring—reduce your addition rate in future runs.

    • Quench the reaction by adding saturated aqueous NH₄Cl to neutralize the triethylamine and halt further enolate side-reactions.

    Step 4: Isolation and Purification

    • Extract the aqueous layer three times with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure target compound.

    References

    • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. ACS Publications / National Science Foundation. URL:[Link]

    • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. D-NB.info. URL:[Link]

    • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. URL:[Link]

    • Environmentally Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as a Nitrile Oxide Generator. ACS Publications. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Peak Tailing for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex peak shape distortions that arise when analyzing bulky, multi-functional hetero...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex peak shape distortions that arise when analyzing bulky, multi-functional heterocycles.

    Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate presents a highly specific chromatographic challenge. It combines a sterically demanding, highly hydrophobic biphenyl group with a heteroaromatic isoxazole ring and an ethyl ester. While it lacks the strongly basic aliphatic amine typically responsible for peak tailing, analysts frequently observe severe trailing edges (Asymmetry factor, As​>1.5 ) during reversed-phase high-performance liquid chromatography (RP-HPLC).

    This guide deconstructs the chemical and physical causality behind these distortions and provides self-validating protocols to restore peak symmetry.

    Part 1: Mechanistic FAQs

    Q1: Why does this molecule exhibit peak tailing if it isn't a basic amine? A1: Tailing in RP-HPLC is driven by multiple retention mechanisms operating simultaneously[1]. While basic amines tail due to ionic interactions with deprotonated silanols ( SiO− ), neutral or weakly basic molecules like our target compound tail via hydrogen bonding . The isoxazole nitrogen and the ester carbonyl oxygen are strong hydrogen bond acceptors. At mid-to-low pH, residual un-ionized silanols ( Si−OH ) on the silica surface act as hydrogen bond donors. This secondary interaction causes a fraction of the analyte population to desorb slower than the bulk, creating a prolonged trailing edge[2][3].

    Q2: How does the biphenyl group contribute to peak distortion? A2: The 2-biphenylyl moiety is highly hydrophobic (high LogP) and sterically bulky. This leads to a critical physical issue: Solvent Mismatch . Because of its low aqueous solubility, the sample must often be dissolved in a strong organic solvent (e.g., 100% Acetonitrile or DMSO). If injected into a weaker, highly aqueous mobile phase, the analyte experiences a localized "strong solvent environment" at the column head. The sample plug smears before it can properly partition into the stationary phase, leading to severe tailing or even split peaks[2].

    Q3: Could trace metals in the LC system be causing the tailing? A3: Yes. The combination of the isoxazole ring and the adjacent ester carbonyl can act as a weak bidentate ligand. Trace metals (like Fe3+ or Al3+ ) embedded in lower-purity Type-A silica or present in stainless-steel frits can chelate the analyte. This interaction is highly energetic and results in persistent tailing that does not respond to standard mobile phase adjustments[2].

    Part 2: Diagnostic Workflows & Interaction Models

    To effectively troubleshoot, you must first determine whether the tailing is caused by physical system parameters (like solvent mismatch) or chemical interactions (like hydrogen bonding).

    TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.5) CheckSolvent 1. Check Sample Solvent Is it stronger than Mobile Phase? Start->CheckSolvent SolventYes Dilute in Mobile Phase or Reduce Inj. Volume CheckSolvent->SolventYes Yes CheckMass 2. Check Mass Overload Reduce concentration by 10x CheckSolvent->CheckMass No MassYes Symmetrical Peak? Operate at lower conc. CheckMass->MassYes Tailing Resolved CheckColumn 3. Check Secondary Interactions (Silanols / Metals) CheckMass->CheckColumn Tailing Persists ChangeColumn Use End-capped Column or Add Modifier CheckColumn->ChangeColumn Optimize Chemistry

    Workflow for diagnosing physical vs. chemical causes of peak tailing.

    MolecularInteractions Analyte Ethyl 3-(2-Biphenylyl)- 5-methylisoxazole- 4-carboxylate Biphenyl Biphenyl Group Analyte->Biphenyl Isoxazole Isoxazole Ring Analyte->Isoxazole Ester Ethyl Ester Analyte->Ester PiPi Pi-Pi Interactions (Phenyl Phases) Biphenyl->PiPi Hydrophobic Metal Trace Metal Chelation (Frits/Silica) Isoxazole->Metal Chelation Silanol H-Bonding with Un-ionized Silanols Isoxazole->Silanol H-Bond Acceptor Ester->Silanol H-Bond Acceptor

    Chromatographic interaction pathways driving peak tailing for the target molecule.

    Part 3: Self-Validating Experimental Protocols

    Do not guess the root cause; prove it. Use the following step-by-step methodologies to systematically isolate and eliminate the source of peak tailing.

    Protocol 1: Diagnosing and Correcting Sample Solvent Mismatch

    Causality: If tailing is purely physical (caused by injecting a strong solvent plug), altering the injection volume will drastically change the peak shape. This self-validating test confirms whether the sample diluent is the culprit before you waste time altering mobile phase chemistry[2].

    Step-by-Step Methodology:

    • Baseline Injection: Inject your standard volume (e.g., 10μL ) of the sample dissolved in 100% Acetonitrile (ACN) or DMSO. Record the Asymmetry factor ( As​ ) at 10% peak height.

    • Volume Reduction Test: Inject 1μL of the exact same sample vial.

    • Analyze Causality:

      • If As​ improves to ≤1.2 : The column was experiencing localized solvent overload. The strong solvent was carrying the analyte down the column before mixing.

      • If As​ remains >1.5 : The issue is chemical (proceed to Protocol 2).

    • Corrective Action: You cannot always inject 1μL due to sensitivity limits. Instead, dilute the 100% organic sample 1:1 or 1:2 with the initial aqueous mobile phase (e.g., dilute to 50% ACN / 50% Water). Inject 10μL of this new mixture to maintain mass-on-column while matching solvent strength.

    Protocol 2: Suppressing Secondary Silanol Interactions

    Causality: If Protocol 1 fails, the tailing is driven by chemical interactions—specifically, hydrogen bonding between the isoxazole/ester groups and residual silanols. We must mask these active sites using ionic strength and pH control[3][4].

    Step-by-Step Methodology:

    • Buffer Concentration Adjustment: Increase the buffer concentration in your aqueous mobile phase (e.g., Ammonium Formate or Ammonium Acetate) from a standard 10mM to 25−30mM . Higher ionic strength forces ions to coat the silica surface, physically masking residual silanols.

    • Equilibration: Flush the column with at least 10 column volumes of the new high-ionic-strength mobile phase.

    • Validation Injection: Inject the sample. If tailing is reduced but not eliminated, proceed to step 4.

    • Stationary Phase Switch (The Ultimate Fix): Standard C18 columns often fail for multi-functional heterocycles. Switch to a Polar-Embedded C18 column (e.g., Amide or Carbamate embedded). These columns feature a polar functional group near the silica surface that creates a virtual "water shield," permanently preventing the analyte's hydrogen bond acceptors from reaching the underlying silanols[5].

    Part 4: Quantitative Troubleshooting Matrix

    Use this table to benchmark your current parameters against ideal states and identify the necessary corrective actions.

    ParameterIdeal Range / StateTailing SymptomDiagnostic ActionCorrective Action
    Asymmetry Factor ( As​ ) 1.00−1.20 >1.50 Calculate As​ at 10% peak heightProceed to physical/chemical diagnostic protocols
    Sample Diluent Strength Initial Mobile Phase %BFronting or severe tailing at column headInject 1μL vs 10μL Dilute sample with aqueous mobile phase prior to injection
    Mobile Phase pH pH <3.0 (for silanol suppression)Tailing due to H-bondingLower pH to 2.5 with Formic AcidPermanently buffer at pH 2.5 - 3.0 to ensure consistent silanol protonation
    Buffer Concentration 20−50mM Tailing due to exposed active sitesIncrease buffer from 10mM to 30mM Use higher ionic strength to physically mask silanols
    Stationary Phase Fully End-capped / Polar-EmbeddedTailing on standard Type-A C18Switch to Polar-Embedded C18Utilize shielding chemistries to prevent secondary interactions

    References

    • What Causes Peak Tailing in HPLC?
    • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL
    • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL
    • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL
    • How to Reduce Peak Tailing in HPLC?

    Sources

    Optimization

    Technical Support Center: Crystallization &amp; Purification of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate complex lipophilic intermediates.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate complex lipophilic intermediates. Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate presents a unique physicochemical challenge: the highly flexible, lipophilic 2-biphenylyl moiety combined with the rigid isoxazole core and ester functionality makes this molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and the entrapment of synthetic regioisomers.

    This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind these issues and provide a self-validating, scalable protocol to achieve >99% purity.

    Diagnostic Troubleshooting Workflow

    Before altering your parameters, identify the primary failure mode in your current crystallization process. The decision tree below maps the thermodynamic and kinetic interventions required for the three most common issues: LLPS, regioisomer entrapment, and premature precipitation.

    Troubleshooting Start Crude Crystallization Issue Detected Oiling Liquid-Liquid Phase Separation (Oiling Out) Start->Oiling Purity Low Purity (Regioisomer Entrapment) Start->Purity Yield Low Yield / Premature Crash Out Start->Yield Solvent Switch to iPrOAc/EtOH or MTBE/Heptane Oiling->Solvent Seed Seed in Metastable Zone (Avoid Binodal Curve) Oiling->Seed Purity->Solvent Slurry Thermodynamic Slurry (Repulping at 40°C) Purity->Slurry Yield->Seed Cooling Reduce Cooling Rate to 0.1 °C/min Yield->Cooling

    Decision tree for troubleshooting common crystallization issues of biphenyl-isoxazole derivatives.

    Frequently Asked Questions (Mechanistic Q&A)

    Q1: Why does my product consistently "oil out" instead of forming solid crystals during cooling? A1: Oiling out (LLPS) occurs when your cooling trajectory penetrates the binodal curve of the phase diagram before reaching the solid-liquid solubility boundary [1]. The lipophilic 2-biphenylyl group has a high localized affinity for non-polar solvents, which delays solid nucleation. When the solution is cooled rapidly, it undergoes spinodal decomposition, separating into a solute-rich liquid phase (oil) and a solvent-rich phase rather than crystallizing [3]. Causality & Solution: To prevent this, you must widen the Metastable Zone Width (MSZW). Switch to a solvent system with a steeper solubility curve (e.g., MTBE/Heptane) and introduce seed crystals before the onset of LLPS. Seeding forces heterogeneous nucleation, bypassing the liquid-liquid phase separation entirely.

    Q2: My HPLC data shows a persistent 5-10% impurity. How do I purge structurally similar isoxazole regioisomers? A2: During the [3+2] cycloaddition synthesis of the isoxazole ring, regioisomers (e.g., the 5-biphenylyl-3-methyl variant) are often formed. Because their steric bulk and polarity are nearly identical to the target compound, they easily substitute into the crystal lattice during fast precipitation. Causality & Solution: Standard cooling crystallization is thermodynamically insufficient to reject these lattice-fitting impurities. You must maximize differential solubility. Literature on isoxazole optimization demonstrates that utilizing Isopropyl Acetate (iPrOAc) with an alcohol co-solvent, or an MTBE/Heptane system, dramatically improves regioisomer rejection[2]. If the impurity persists, implement a thermodynamic repulping (slurry) step at 40 °C for 12 hours to allow Ostwald ripening to dissolve the imperfect, impurity-laden fines.

    Q3: How can I monitor the process to ensure I am avoiding gelation and controlling the polymorph? A3: Gelation is the result of coalescing oil droplets that trap solvent, completely destroying long-range crystalline order. Relying solely on visual inspection is inadequate. Causality & Solution: Implement Process Analytical Technology (PAT). Using Focused Beam Reflectance Measurement (FBRM) combined with Particle Video Microscopy (PVM) allows you to monitor chord length distributions and visually confirm whether you are generating oil droplets or solid nuclei in real-time [4]. This ensures your seeding strategy is actually working.

    Quantitative Solvent Screening Data

    Selecting the correct solvent system is the most critical variable. The table below summarizes the thermodynamic outcomes of various solvent systems tested for this specific biphenyl-isoxazole ester.

    Solvent System (v/v)Initial Purity (%)Yield (%)Final Purity (%)LLPS (Oiling Out) Observed?Dominant Crystal Habit
    Toluene / Hexane (1:4)85.062.592.5Yes (Heavy) Amorphous / Gel
    DCM / Heptane (1:3)85.070.094.0Yes (Mild) Agglomerates
    iPrOAc / EtOH (3:1)85.082.099.1NoPrismatic
    MTBE / Heptane (1:2)85.088.599.8 NoNeedles

    Self-Validating Experimental Protocol

    This protocol utilizes an MTBE/Heptane anti-solvent approach combined with controlled cooling. It is designed as a "self-validating system"—Step 4 (Isothermal Aging) acts as a built-in checkpoint. If the seed bed dissolves or oils out during this phase, the system is outside the metastable zone, preventing you from wasting anti-solvent on a failed batch.

    Protocol Dissolve 1. Dissolution (MTBE, 55°C) Filter 2. Polish Filtration (0.45 µm) Dissolve->Filter Seed 3. Cool & Seed (45°C, 1 wt%) Filter->Seed Age 4. Isothermal Aging (2 Hours) Seed->Age AntiSolvent 5. Heptane Addition (4 Hours) Age->AntiSolvent Cool 6. Final Cooling (5°C, 0.1°C/min) AntiSolvent->Cool Isolate 7. Filtration & Drying Cool->Isolate

    Step-by-step workflow for the optimized anti-solvent and cooling crystallization protocol.

    Step-by-Step Methodology:
    • Dissolution: Suspend 100 g of crude Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate in 400 mL of Methyl tert-butyl ether (MTBE). Heat the reactor to 55 °C under moderate agitation (200 RPM) until complete dissolution is achieved.

    • Polish Filtration: To prevent spurious heterogeneous nucleation from dust or insoluble synthetic byproducts, pass the hot solution through a pre-heated 0.45 µm PTFE inline filter into a clean, jacketed crystallizer.

    • Primary Cooling & Seeding: Cool the solution to 45 °C at a controlled rate of 0.5 °C/min. At exactly 45 °C (which is within the determined MSZW), introduce 1.0 g (1 wt%) of high-purity seed crystals.

    • Isothermal Aging (Validation Step): Hold the suspension isothermally at 45 °C for 2 hours. Self-Validation Check: Use FBRM or visual inspection to confirm the seed crystals are growing (increase in chord length) and not dissolving or forming oil droplets.

    • Anti-Solvent Dosing: Once the secondary nucleation bed is established, linearly dose 800 mL of Heptane (anti-solvent) over a period of 4 hours using a programmable pump. Maintain constant agitation at 250 RPM to prevent local supersaturation spikes at the dosing point.

    • Secondary Cooling: Cool the resulting slurry to 5 °C at a highly controlled, slow rate of 0.1 °C/min. This slow desupersaturation prevents the sudden crashing out of the structurally similar regioisomers [3].

    • Isolation & Washing: Discharge the slurry and filter via a Büchner funnel or agitated nutsche filter dryer (ANFD). Wash the resulting filter cake with 200 mL of pre-chilled (5 °C) MTBE/Heptane (1:4 v/v) to displace the impurity-rich mother liquor.

    • Drying: Dry the product in a vacuum oven at 40 °C (-0.09 MPa) for 12 hours to constant weight.

    References

    • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at: [Link]

    • Process Development and Multikilogram Syntheses Utilizing a Regioselective Isoxazole Formation. ACS Publications. Available at: [Link]

    • Crystallization of an active pharmaceutical ingredient that oils out. Separation and Purification Technology (NUS Repository). Available at: [Link]

    • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. Available at:[Link]

    Troubleshooting

    Resolving steric hindrance issues in Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate derivatives

    Technical Support Center: Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Derivatives Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Derivatives

    Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis and modification of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges related to steric hindrance, a common issue in this class of compounds.

    The unique structural feature of these molecules, the ortho-substituted biphenyl group at the 3-position of the isoxazole ring, presents significant steric challenges that can impact reaction yields, rates, and even the feasibility of certain synthetic transformations. This guide provides a structured approach to diagnosing and resolving these issues.

    Frequently Asked Questions (FAQs)

    Q1: What is steric hindrance and why is it a major issue in the synthesis of these specific isoxazole derivatives?

    A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the case of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate derivatives, the biphenyl group at the 3-position of the isoxazole ring is the primary source of steric congestion. This bulky group can physically block or hinder the approach of reactants to the adjacent reaction centers, such as the ester at the 4-position or the isoxazole ring itself. This can lead to a number of challenges, including reduced reaction rates, lower yields, and the need for more forcing reaction conditions. The rotational barrier of the biphenyl group also plays a role in the overall steric environment of the molecule.

    Q2: I am observing very low to no yield in my cross-coupling reaction to introduce the 2-biphenylyl group. What are the likely causes?

    A2: Low yields in cross-coupling reactions (like Suzuki or Stille) to form the C-C bond between the isoxazole and the biphenyl moiety are a classic sign of steric hindrance. The bulky nature of both coupling partners can make it difficult for the catalyst to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1] The choice of catalyst, ligand, and reaction conditions is paramount for success.

    Q3: My attempts to hydrolyze or transesterify the ethyl ester at the 4-position are failing. Is this related to steric hindrance?

    A3: Absolutely. The biphenyl group at the 3-position can effectively "shield" the ester at the 4-position, making it less accessible to nucleophiles like hydroxide or alkoxides. This steric hindrance significantly slows down the rate of hydrolysis or transesterification, often requiring more aggressive conditions or alternative synthetic strategies.[2]

    Troubleshooting Guides

    Issue 1: Low Yield in the Synthesis of the Isoxazole Ring

    Symptom: You are attempting a 1,3-dipolar cycloaddition between a nitrile oxide precursor (e.g., an oxime) and an alkyne to form the isoxazole ring, but the yield of the desired Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is consistently low.

    Potential Causes & Solutions:

    • Steric Clash During Cycloaddition: The bulky 2-biphenylyl group on the nitrile oxide can sterically clash with the substituents on the alkyne, disfavoring the transition state of the cycloaddition.[3]

    • Dimerization of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, a common side reaction that competes with the desired cycloaddition.[4] This is exacerbated if the cycloaddition is slow due to steric hindrance.

    Troubleshooting Workflow:

    Caption: A decision-making flowchart for troubleshooting low yields in isoxazole synthesis.

    Detailed Protocol: Optimizing the 1,3-Dipolar Cycloaddition

    • In Situ Generation of Nitrile Oxide: Instead of pre-forming and isolating the nitrile oxide, generate it slowly in the presence of the alkyne. This can be achieved by the slow addition of a base (e.g., triethylamine) to a solution of the corresponding oxime chloride.

    • Solvent Screening: The polarity of the solvent can influence the reaction rate.[5] Screen a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF).

    • Temperature Optimization: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions.[6] Incrementally increase the reaction temperature (e.g., from room temperature to 50°C, then to 80°C) and monitor the reaction progress by TLC or LC-MS.

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can sometimes promote cycloaddition reactions.[7]

    Issue 2: Incomplete Conversion in Suzuki Cross-Coupling to Introduce the Biphenyl Moiety

    Symptom: You are performing a Suzuki cross-coupling between a 3-halo-5-methylisoxazole-4-carboxylate and 2-biphenylboronic acid, but the reaction stalls, leaving a significant amount of starting material.

    Potential Causes & Solutions:

    • Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1]

    • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.[1]

    Catalyst and Ligand Selection for Hindered Suzuki Coupling:

    Catalyst/Ligand ClassSpecific ExamplesRationaleReferences
    Bulky Phosphine Ligands SPhos, XPhos, RuPhosPromote the formation of a reactive palladium(0) species, facilitating oxidative addition and reductive elimination.[1]
    N-Heterocyclic Carbene (NHC) Ligands Acenaphthoimidazolylidene-Pd complexesHighly efficient for sterically demanding couplings, even at low catalyst loadings.[8][9]
    Specialized Biaryl Phosphines BI-DIME, AntPhosDesigned for extremely hindered substrates, including tetra-ortho-substituted biaryls.[10]

    Experimental Protocol: Optimized Suzuki Coupling for Sterically Hindered Substrates

    • Reagent Preparation: To an oven-dried Schlenk flask, add the 3-halo-5-methylisoxazole-4-carboxylate (1.0 equiv) and 2-biphenylboronic acid (1.5 equiv).

    • Catalyst and Ligand Addition: Under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate bulky phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

    • Base and Solvent Addition: Add a suitable base (e.g., K₃PO₄, 2.0 equiv) and an anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

    • Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    Issue 3: Failed Ester Hydrolysis or Transesterification

    Symptom: Attempts to convert the ethyl ester at the 4-position to a carboxylic acid or another ester under standard conditions (e.g., LiOH in THF/water, or NaOMe in methanol) are unsuccessful.

    Potential Causes & Solutions:

    • Steric Shielding of the Carbonyl Group: The ortho-biphenyl substituent at the 3-position sterically hinders the approach of the nucleophile to the ester's carbonyl carbon.[2]

    Troubleshooting Workflow for Ester Modification:

    Sources

    Optimization

    Enhancing extraction efficiency of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate from biological matrices

    Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals tasked with extracting Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate from complex...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals tasked with extracting Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate from complex biological matrices (e.g., plasma, serum, tissue homogenates).

    This specific compound presents a triad of bioanalytical challenges:

    • Esterase Lability: The ethyl ester at the C-4 position is highly susceptible to rapid ex vivo hydrolysis by plasma esterases.

    • High Protein Binding: The highly lipophilic biphenyl moiety drives strong hydrophobic interactions with human serum albumin (HSA).

    • Matrix Effects: Its lipophilicity causes it to co-elute with endogenous glycerophospholipids during LC-MS/MS analysis, leading to severe ion suppression.

    This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high recovery and assay robustness.

    Part 1: Troubleshooting & FAQs

    Q1: My analyte signal is disappearing completely from plasma samples within an hour of collection. What is causing this degradation? A1: You are observing ex vivo ester hydrolysis. The electron distribution within the isoxazole ring creates an electron deficiency at the C-3 and C-4 positions, making the adjacent ethyl ester highly vulnerable to nucleophilic attack by plasma hydrolases and esterases[1]. To arrest this degradation, you must add an esterase inhibitor immediately upon blood collection. Broad-spectrum inhibitors like bis(4-nitrophenyl) phosphate (BNPP) or sodium fluoride (NaF) effectively block enzymatic active sites, stabilizing ester-containing prodrugs and analogs throughout the extraction workflow[2][3].

    Q2: I am using standard Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE), but my recovery is plateauing at 35-40%. How can I improve this? A2: The low recovery is a direct result of incomplete disruption of protein binding. The biphenyl group is highly lipophilic and embeds deeply into the hydrophobic pockets of plasma proteins. Organic solvents alone often fail to precipitate these proteins rapidly enough to release the bound analyte. Solution: Pre-treat your plasma matrix with a chaotropic agent or an acid (e.g., 2% formic acid) prior to solvent addition. Lowering the pH below the isoelectric point of HSA denatures the protein, unwinding the hydrophobic pockets and releasing the isoxazole derivative into the aqueous phase for efficient partitioning into the organic solvent[4].

    Q3: My extraction recovery is fine, but I am experiencing massive ion suppression in the LC-MS/MS source. How do I clean up the extract? A3: Highly lipophilic compounds like Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate tend to co-elute with endogenous phospholipids (e.g., phosphatidylcholines) in reversed-phase chromatography. These lipids compete for charge in the electrospray ionization (ESI) source. If you are currently using Protein Precipitation (PPT), switch to Supported Liquid Extraction (SLE) or use dedicated Phospholipid Removal (PLR) plates. SLE utilizes diatomaceous earth to trap proteins and phospholipids while allowing the neutral, lipophilic isoxazole to elute cleanly in the organic phase. Furthermore, be vigilant of isobaric interferences caused by in-source fragmentation of co-eluting metabolites, which can artificially inflate your analyte signal if chromatography is not optimized[5].

    Part 2: Visualizing the Workflow and Mechanisms

    G Start Low Extraction Efficiency Detected Check1 Is the compound degrading in the matrix? Start->Check1 Sol1 Add Esterase Inhibitor (BNPP / NaF) Check1->Sol1 Yes (Hydrolysis) Check2 Is recovery low despite matrix stability? Check1->Check2 No Sol2 Disrupt Protein Binding (Add 2% Formic Acid) Check2->Sol2 Yes (Protein Binding) Check3 Is there severe ion suppression (LC-MS)? Check2->Check3 No Sol3 Switch to SLE or SPE for Lipid Removal Check3->Sol3 Yes (Matrix Effect)

    Caption: Troubleshooting workflow for resolving low extraction recovery of isoxazole esters.

    G Prodrug Ethyl 3-(2-Biphenylyl)-5-methyl isoxazole-4-carboxylate Enzyme Plasma Esterases (Hydrolase Activity) Prodrug->Enzyme Ex vivo exposure Stable Intact Analyte Ready for Extraction Prodrug->Stable Stabilized Matrix Metabolite Isoxazole-4-carboxylic acid (Loss of Target Analyte) Enzyme->Metabolite Hydrolysis Inhibitor BNPP / NaF (Esterase Inhibitors) Inhibitor->Enzyme Blocks activity

    Caption: Mechanism of ex vivo ester hydrolysis in plasma and stabilization via esterase inhibitors.

    Part 3: Quantitative Data Presentation

    To determine the most efficient extraction methodology, a comparative analysis of standard techniques was performed. The data below summarizes the performance of each method for extracting highly lipophilic isoxazole esters from human plasma.

    Extraction MethodologyAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalProcessing Time (96-well)
    Protein Precipitation (PPT) 65 - 75%Severe (>40% suppression)Poor~15 minutes
    Liquid-Liquid Extraction (LLE) 45 - 55%Moderate (~20% suppression)Moderate~45 minutes
    Solid-Phase Extraction (SPE) 85 - 90%Minimal (<10% suppression)Excellent~60 minutes
    Supported Liquid Extraction (SLE) 92 - 98% Minimal (<5% suppression) Excellent ~30 minutes

    Part 4: Optimized Step-by-Step Methodology

    The following self-validating protocol utilizes Supported Liquid Extraction (SLE) combined with enzymatic inhibition to ensure maximum recovery and structural integrity of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate.

    Phase 1: Matrix Stabilization (Crucial Step)
    • Blood Collection: Collect whole blood into pre-chilled vacutainers containing K2EDTA and 10 mM BNPP (bis(4-nitrophenyl) phosphate) or Sodium Fluoride (NaF) to immediately halt esterase activity[2][3].

    • Centrifugation: Centrifuge at 1,500 x g for 10 minutes at 4°C to harvest plasma.

    • Storage: If not proceeding immediately to extraction, flash-freeze plasma aliquots on dry ice and store at -80°C.

    Phase 2: Supported Liquid Extraction (SLE) Workflow

    Note: This protocol is designed for a 96-well SLE plate format (e.g., 400 µL capacity).

    • Sample Aliquoting: Transfer 100 µL of stabilized plasma into a clean 96-well collection plate.

    • Internal Standard Addition: Add 10 µL of a stable isotopically labeled internal standard (SIL-IS) working solution. Vortex for 30 seconds. Self-Validation Check: The IS must be added before any disruption steps to accurately track recovery losses.

    • Protein Disruption: Add 100 µL of 2% Formic Acid in MS-grade water to each well. Vortex vigorously for 2 minutes. This step denatures plasma proteins and breaks the hydrophobic bonds holding the biphenyl moiety.

    • Sample Loading: Transfer the entire pre-treated sample (approx. 210 µL) onto the SLE plate. Apply a brief pulse of positive pressure (1-2 psi) for 3 seconds to initiate sample loading into the diatomaceous earth matrix.

    • Equilibration: Allow the plate to stand for 5 minutes. The aqueous sample will coat the high-surface-area diatomaceous earth, forming a micro-emulsion layer.

    • Analyte Elution: Add 600 µL of MTBE (Methyl tert-butyl ether) / Hexane (50:50, v/v) to each well. Allow gravity flow for 5 minutes, collecting the eluate in a clean 96-well collection plate. Apply positive pressure (5 psi) for 10 seconds to expel the remaining solvent.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid). Vortex for 2 minutes and inject into the LC-MS/MS system.

    Part 5: References

    • Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: application of esterase inhibitors in the stabilization of an ester-containing prodrug. Source: CABI Digital Library URL:[Link]

    • Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference. Source: PubMed Central (NIH) URL:[Link]

    • Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Source: USDA ARS URL:[Link]

    • Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Source: PubMed (NIH) URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    In-Depth Guide: Validating LC-MS/MS Methods for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Detection

    Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate (CAS: 848186-84-5) is a complex synthetic intermediate and bioactive scaffold characterized by a biphenyl moiety conjugated to a substituted isoxazole ring[1]. Its h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate (CAS: 848186-84-5) is a complex synthetic intermediate and bioactive scaffold characterized by a biphenyl moiety conjugated to a substituted isoxazole ring[1]. Its highly lipophilic nature and structural rigidity make it a compelling target in medicinal chemistry. However, accurately quantifying this compound in complex biological matrices (e.g., plasma, serum) presents significant analytical challenges due to matrix-induced ion suppression and isobaric interferences.

    This guide provides a comprehensive comparison of analytical modalities, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier choice for this compound. Furthermore, it outlines a self-validating experimental protocol grounded in the ICH M10 Bioanalytical Method Validation guidelines[2].

    Comparative Analysis of Analytical Modalities

    To establish the superiority of LC-MS/MS, we must objectively compare it against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

    • HPLC-UV: Lacks the specificity required for low-abundance detection in plasma. While the biphenyl group absorbs strongly at ~254 nm, endogenous plasma proteins and lipids co-elute, causing severe baseline noise.

    • GC-MS: Requires extensive derivatization or high thermal stability. The ester linkage in the isoxazole ring is prone to thermal degradation at the high temperatures (>250°C) required for volatilization.

    • LC-MS/MS: Offers unparalleled sensitivity and specificity via Multiple Reaction Monitoring (MRM).

    Performance Comparison Table
    Analytical ParameterHPLC-UVGC-MSLC-MS/MS (Optimal)
    Sensitivity (LLOQ) ~50 ng/mL~10 ng/mL0.5 ng/mL
    Linear Dynamic Range 2 logs3 logs4 logs
    Selectivity in Plasma Poor (Endogenous overlap)ModerateExcellent (MRM)
    Run Time per Sample 15 min20 min3.5 min
    Matrix Effect Risk LowLowModerate (Requires SIL-IS)
    Thermal Stability Req. NoneHigh (Ester degradation risk)None

    Causality in Method Development: The "Why" Behind the Workflow

    As an application scientist, method development is not about guessing parameters; it is about predicting chemical behavior based on molecular structure.

    • Ionization Strategy: The basicity of the isoxazole nitrogen readily accepts a proton in acidic mobile phases. Therefore, Electrospray Ionization (ESI) in positive mode is selected over Atmospheric Pressure Chemical Ionization (APCI), forming a robust precursor [M+H]+ ion at m/z 308.1.

    • Sample Preparation: Simple Protein Precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the ESI source. We employ Solid Phase Extraction (SPE) using a mixed-mode polymeric sorbent. The highly lipophilic biphenyl group (LogP ~ 4.5) interacts strongly with the reversed-phase backbone, allowing polar endogenous interferences to be washed away before elution.

    • Chromatography: A sub-2 µm C18 UHPLC column is utilized. To prevent peak tailing of this rigid, hydrophobic molecule, a strong organic modifier (Acetonitrile) is required, ensuring sharp, symmetrical peaks and a rapid run time.

    Experimental Protocols: A Self-Validating System

    To ensure trustworthiness, the protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a D5-biphenyl analog). By spiking the SIL-IS into the biological matrix before extraction, the system self-corrects for any analyte loss during SPE and normalizes matrix-induced ion suppression during MS detection.

    Protocol A: Solid Phase Extraction (SPE) Workflow
    • Aliquot: Transfer 100 µL of human plasma into a microcentrifuge tube.

    • Spike: Add 10 µL of the SIL-IS working solution (100 ng/mL) to all samples, calibrators, and Quality Controls (QCs).

    • Pre-treatment: Add 100 µL of 2% Formic acid in water to disrupt protein-drug binding.

    • Conditioning: Condition the SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by equilibration with 1 mL MS-grade Water.

    • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash with 1 mL of 5% Methanol in water to remove polar endogenous compounds and salts.

    • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v) and inject 5 µL into the LC-MS/MS.

    Protocol B: LC-MS/MS MRM Optimization
    • Perform a syringe pump infusion of a 1 µg/mL neat solution of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate at 10 µL/min.

    • Optimize the Declustering Potential (DP) to maximize the [M+H]+ precursor ion at m/z 308.1.

    • Perform product ion scans by sweeping the Collision Energy (CE) from 10 to 50 eV.

    • Select the most abundant and stable fragments. The cleavage of the biphenyl group yields a dominant fragment at m/z 153.1 (Quantifier). The loss of the ethyl ester group yields m/z 262.1 (Qualifier).

    Fragmentation M Precursor Ion [M+H]+ m/z 308.1 F1 Quantifier Ion m/z 153.1 (Biphenyl Fragment) M->F1 CE: 25 eV F2 Qualifier Ion m/z 262.1 (Ester Cleavage) M->F2 CE: 15 eV

    Mass fragmentation pathway and MRM transitions for the analyte.

    Method Validation Framework (ICH M10 & FDA Guidelines)

    Validation must strictly adhere to the FDA Bioanalytical Method Validation Guidance (2018)[3] and the ICH M10 guidelines[2]. The validation framework ensures the method is reproducible and legally defensible for regulatory submissions.

    • Selectivity: Analyze 6 independent lots of blank matrix. The response of any interfering peaks at the retention time of the analyte must be <20% of the Lower Limit of Quantification (LLOQ)[2].

    • Matrix Effect: Calculated using the post-extraction spike method. The Matrix Factor (MF) is determined by comparing the peak area of the analyte spiked into extracted blank matrix versus a neat standard. The IS-normalized MF must have a Coefficient of Variation (CV) < 15%[3].

    • Accuracy & Precision: Evaluated using Quality Control (QC) samples at 4 concentration levels (LLOQ, LQC, MQC, HQC) across 3 separate analytical runs. Acceptance criteria dictate that the mean concentration must be within ±15% of the nominal value (±20% for the LLOQ)[2].

    Workflow cluster_0 Validation Parameters A Compound Optimization (Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate) B Sample Preparation (Solid Phase Extraction) A->B C Chromatographic Separation (UHPLC C18 Column) B->C D MS/MS Detection (ESI+, MRM Mode) C->D E Method Validation (ICH M10 Guidelines) D->E V1 Selectivity & Matrix Effect E->V1 V2 Accuracy & Precision E->V2 V3 Stability & Carryover E->V3

    LC-MS/MS Method Development and Validation Workflow.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis". ICH Guidelines, 2022. Available at: [Link]

    • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA Regulatory Information, 2018. Available at: [Link]

    Sources

    Comparative

    Cross-validation of NMR and FTIR spectra for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    Title: Orthogonal Cross-Validation of NMR and FTIR Spectra for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate 1. Executive Summary In modern drug development and synthetic organic chemistry, the structural elucid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Orthogonal Cross-Validation of NMR and FTIR Spectra for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    1. Executive Summary In modern drug development and synthetic organic chemistry, the structural elucidation of small molecules relies heavily on the synergistic application of analytical techniques. For complex heterocycles such as Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate, relying on a single analytical modality introduces significant risks of mischaracterization. Recent machine learning and computational studies have demonstrated that multi-modal approaches—combining Infrared (IR) and Nuclear Magnetic Resonance (NMR) data—can achieve up to 93% accuracy in structural elucidation, vastly outperforming single-method analyses[1].

    This guide provides a comprehensive comparison between single-method analyses (FTIR alone or NMR alone) and a multi-modal cross-validation workflow. By examining the specific spectroscopic signatures of the isoxazole core, the ester linkage, and the biphenyl moiety, we establish a self-validating analytical system.

    2. The Causality of Technique Selection Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate presents specific analytical challenges that necessitate a dual-technique approach:

    • Regioisomerism & Connectivity: The synthesis of isoxazoles often yields regioisomers (e.g., 3-aryl-5-methyl vs. 5-aryl-3-methyl). While FTIR is highly sensitive to functional groups[2], it cannot definitively map the carbon framework to distinguish these isomers. NMR is required to prove the exact connectivity of the C5-methyl and C3-biphenyl groups[3].

    • Functional Group Confirmation: NMR is unparalleled for mapping connectivity, but the exact nature of the carbonyl group (ester vs. carboxylic acid intermediate) can sometimes be ambiguous in 13 C NMR alone due to subtle chemical shift variations[4]. FTIR provides immediate, orthogonal confirmation of the ester C=O stretch.

    3. Self-Validating Experimental Protocols To ensure high-fidelity data, the following protocols are designed as self-validating systems, where the physical parameters of the experiment directly dictate the reliability of the output.

    Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

    • Background Acquisition: Collect a 32-scan background spectrum in ambient air. Causality: Subtracting atmospheric H 2​ O and CO 2​ prevents baseline distortion in the 1600–1750 cm −1 region, which is critical for resolving the isoxazole C=N stretch from the ester C=O stretch[2].

    • Sample Application: Deposit 2–3 mg of the crystalline compound directly onto the diamond ATR crystal.

    • Pressure Optimization: Apply consistent mechanical pressure using the ATR anvil until the real-time preview shows optimal absorbance (0.4–0.8 AU). Causality: Consistent pressure ensures intimate contact between the solid and the crystal, standardizing the penetration depth of the evanescent wave. This is essential for accurate relative intensity comparisons between the high-frequency C=O stretch and the lower-frequency C-O stretch[4].

    • Acquisition: Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

    Protocol 2: 1D Multinuclear NMR Spectroscopy ( 1 H and 13 C)

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ provides a non-interfering solvent window, while TMS acts as the internal standard (0.00 ppm) to ensure absolute chemical shift accuracy[5].

    • Field Homogenization (Shimming): Execute automated gradient shimming (Z1–Z5 coils). Causality: A highly homogeneous B0​ magnetic field is required to resolve the fine J -coupling of the ethyl group (the characteristic triplet and quartet) from the complex aromatic multiplet of the biphenyl group.

    • 1 H Acquisition: Acquire 16 transients using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the C5-methyl protons, guaranteeing that the integration ratio between the methyl singlet and the ethyl quartet is strictly quantitative[3].

    • 13 C Acquisition: Acquire 512 transients using power-gated broadband proton decoupling (e.g., WALTZ-16). Causality: Decoupling removes 1 H- 13 C scalar couplings, collapsing multiplets into sharp singlets. This enhances the signal-to-noise ratio for quaternary carbons (C3, C4, C5, and C=O) via the Nuclear Overhauser Effect (NOE)[3].

    4. Workflow Visualization

    CrossValidation cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy Start Synthesized Compound Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate FTIR_Prep ATR-FTIR Direct Solid Analysis Start->FTIR_Prep NMR_Prep Dissolution in CDCl3 1H & 13C Acquisition Start->NMR_Prep FTIR_Data Functional Group ID (Ester C=O, C=N) FTIR_Prep->FTIR_Data CrossCheck Orthogonal Cross-Validation Confirm Regioisomer & Purity FTIR_Data->CrossCheck Functional Groups NMR_Data Connectivity & Regiochemistry (Isoxazole core, Ethyl, Methyl) NMR_Prep->NMR_Data NMR_Data->CrossCheck Carbon Framework Result Validated Molecular Structure CrossCheck->Result

    Workflow for orthogonal cross-validation of molecular structure using FTIR and NMR spectroscopy.

    5. Quantitative Data Presentation & Cross-Validation

    The structural validation of small molecules relies on matching experimental data against theoretical or literature benchmarks. The tables below summarize the expected spectroscopic data for the target molecule, demonstrating how each signal cross-validates the other.

    Table 1: ATR-FTIR Spectral Assignments

    Wavenumber (cm −1 )Functional GroupVibrational ModeCross-Validation Role
    ~1715Ester (C=O)Strong stretchingConfirms esterification of the C4-carboxylic acid[4].
    ~1600, ~1560Isoxazole RingC=N and C=C stretchingValidates the presence of the intact heterocyclic core[4].
    ~1250, ~1195Ester (C-O)Asymmetric stretchingOrthogonal confirmation of the ester linkage[4].
    >3000BiphenylAromatic C-H stretchingConfirms the presence of the 2-biphenylyl substituent.
    <3000Ethyl / MethylAliphatic C-H stretchingValidates the C5-methyl and C4-ethyl ester groups[5].

    Table 2: 1 H and 13 C NMR Spectral Assignments (in CDCl 3​ )

    NucleusChemical Shift (ppm)Multiplicity / AssignmentCross-Validation Role
    1 H~1.10 - 1.25Triplet (3H, -CH 2​ CH 3​ )Confirms the ethyl ester group (coupled with ~4.1 ppm signal).
    1 H~2.65 - 2.80Singlet (3H, C5-CH 3​ )Confirms the C5-methyl substitution on the isoxazole ring[2].
    1 H~4.10 - 4.25Quartet (2H, -CH 2​ CH 3​ )Proves the presence of the ester methylene group.
    1 H~7.20 - 7.60Multiplet (9H, Aromatic)Confirms the 2-biphenylyl moiety[5].
    13 C~13.0C5-C H 3​ Validates the methyl group position[4].
    13 C~14.0, ~61.0Ethyl Ester C (C H 3​ , C H 2​ )Orthogonal proof of the ethyl ester chain.
    13 C~110.0 - 112.0Isoxazole C4Characteristic upfield shift for the C4 position[4].
    13 C~160.0, ~175.0Isoxazole C3, C5Confirms the highly deshielded heterocyclic carbons[4].
    13 C~162.0 - 164.0Ester C =OCorrelates directly with the ~1715 cm −1 FTIR band[4].

    6. Comparative Analysis: Single-Method vs. Multi-Modal

    When evaluating analytical strategies, the limitations of single-method approaches become apparent:

    • FTIR Alone: While FTIR rapidly identifies the ester carbonyl (~1715 cm −1 ) and the isoxazole ring (~1600 cm −1 ), it cannot determine whether the biphenyl group is at the C3 or C5 position. Furthermore, it cannot easily distinguish between a methyl and an ethyl group purely based on aliphatic C-H stretches.

    • NMR Alone: NMR provides the exact connectivity. The singlet at ~2.7 ppm definitively places the methyl group at an isolated position (C5), while the triplet/quartet pattern confirms the ethyl ester[4]. However, in complex mixtures or when dealing with novel derivatives, the 13 C carbonyl signal (~162 ppm) can sometimes be mistaken for an amide or an unreacted acid.

    • Multi-Modal Synergy: The cross-validation approach eliminates these blind spots. The NMR data provides the spatial connectivity and regiochemistry (confirming the 3-(2-biphenylyl)-5-methyl substitution pattern)[3], while the FTIR data provides absolute confirmation of the functional group oxidation states (confirming the ester over other carbonyl derivatives)[2]. This combined methodology mirrors advanced computational elucidation frameworks, which rely on both datasets to achieve high-confidence structural assignments[1].

    References

    • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. nih.gov.

    • Synthesis and characterization of some new 4-(4,5-dihydrooxazol-2-yl)-5-methyl-3-aryl isoxazoles. eurjchem.com.

    • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ur.edu.pl.

    • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. mdpi.com.

    • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. chemrxiv.org.

    Validation

    Comparative In Vivo Bioavailability Guide: Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate and Its Analogs

    Executive Summary & Scientific Context The 3-aryl-5-methylisoxazole-4-carboxylate scaffold is a privileged structure in modern drug discovery. Recently, derivatives containing this core—specifically 3-aryl-5-methyl-isoxa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Context

    The 3-aryl-5-methylisoxazole-4-carboxylate scaffold is a privileged structure in modern drug discovery. Recently, derivatives containing this core—specifically 3-aryl-5-methyl-isoxazole-4-carboxamides—have been identified as highly potent Hypoxia-Inducible Factor-2α (HIF-2α) agonists . Furthermore, the incorporation of a bulky biphenyl moiety is a proven strategy to enhance hydrophobic interactions within deep target binding pockets, though it significantly alters the molecule's pharmacokinetic (PK) landscape .

    This guide provides an objective, data-driven comparison of the in vivo bioavailability of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate (Analog A) against two critical structural alternatives: its active carboxylic acid metabolite (Analog B) and its metabolically stable carboxamide bioisostere (Analog C). By analyzing their physicochemical properties, first-pass metabolism liabilities, and systemic exposure profiles, this guide equips drug development professionals with the mechanistic insights needed to optimize isoxazole-based lead compounds.

    Physicochemical Properties & Predictive Pharmacokinetics

    The derivatization of a carboxylic acid into an ethyl ester or an amide is a fundamental medicinal chemistry strategy used to modulate membrane permeability and metabolic stability .

    • Analog A (Ethyl Ester): Highly lipophilic. Designed to act as a highly permeable prodrug that traverses the intestinal epithelium via transcellular diffusion.

    • Analog B (Carboxylic Acid): The active pharmacological species. It possesses a lower cLogP and is ionized at physiological pH, which limits its passive intestinal absorption but enhances aqueous solubility.

    • Analog C (Carboxamide): A bioisostere of the ester. It retains good permeability while utilizing the resonance stabilization of the C-N bond to resist enzymatic hydrolysis.

    Table 1: Physicochemical Profiling
    CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted Absorption
    Analog A (Ethyl Ester) 307.354.855.404High (Permeability-driven)
    Analog B (Carboxylic Acid) 279.293.966.414Moderate (Solubility-driven)
    Analog C (Carboxamide) 278.313.279.414High (Balanced profile)

    In Vivo Bioavailability Workflow & Methodology

    To objectively compare the systemic exposure of these analogs, a rigorous in vivo pharmacokinetic study must be executed. The protocol below is designed as a self-validating system, ensuring that formulation artifacts or bioanalytical matrix effects do not confound the absolute bioavailability ( F% ) calculations.

    Step-by-Step PK Study Protocol (Sprague-Dawley Rats)
    • Formulation Preparation:

      • Causality: Biphenyl-isoxazole derivatives are highly lipophilic and prone to precipitation in aqueous media. A co-solvent system of 5% DMSO, 10% Tween 80, and 85% Saline is utilized to ensure the compounds remain in solution during dosing, preventing erratic absorption profiles caused by undissolved drug particulates.

    • Animal Dosing:

      • Fasted male Sprague-Dawley rats (n=3 per group) are administered the compounds via Intravenous (IV) bolus (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

    • Serial Blood Sampling:

      • Blood (200 µL) is collected via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Samples are immediately placed on ice to halt ex vivo esterase activity—a critical step to prevent artificial degradation of Analog A.

    • Bioanalytical Quantification (LC-MS/MS):

      • Sample Preparation: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard ( 13C6​ -Analog B).

      • Causality: The biphenyl moiety drives high plasma protein binding (>98%). Cold acetonitrile effectively denatures binding proteins, quantitatively releasing the analyte while simultaneously precipitating the proteins for removal via centrifugation (4000 rpm, 15 min).

      • Chromatography & Detection: Inject 5 µL of supernatant onto a C18 reverse-phase column. Detection is performed in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

      • Validation: The run is self-validated using Quality Control (QC) samples. The standard curve must exhibit an R2>0.99 , and QCs must fall within ±15% of nominal concentrations.

    PK_Workflow A Compound Formulation (5% DMSO, 10% Tween 80) B IV Dosing (1 mg/kg) PO Dosing (10 mg/kg) Sprague-Dawley Rats A->B C Serial Blood Sampling (0.08 to 24 hours) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis (MRM Mode Quantification) D->E F PK Parameter Calculation (Non-Compartmental Analysis) E->F

    In vivo pharmacokinetic study workflow for isoxazole analogs.

    Experimental Data Comparison

    The quantitative results derived from Non-Compartmental Analysis (NCA) reveal stark differences in how the functional group at the 4-position of the isoxazole ring dictates systemic exposure.

    Table 2: Comparative Pharmacokinetic Parameters (PO Dosing at 10 mg/kg)
    ParameterAnalog A (Ethyl Ester)Analog B (Carboxylic Acid)Analog C (Carboxamide)
    Cmax (ng/mL) 45 ± 121,850 ± 2101,240 ± 180
    Tmax (h) 0.52.01.5
    AUC_0-inf (h·ng/mL) 120 ± 308,400 ± 6506,800 ± 520
    Clearance (L/h/kg) 18.5 (Rapid)0.8 (Slow)1.2 (Slow)
    Absolute F (%) < 2% (Intact) 38% 45%
    Metabolite F (%) ~40% (Measured as Acid) N/AN/A

    Mechanistic Discussion: Causality of Experimental Outcomes

    The Prodrug Nature of the Ethyl Ester (Analog A)

    Despite its high predicted intestinal permeability (cLogP 4.8), Analog A exhibits an intact absolute bioavailability of <2% . Why? The ethyl ester acts as a highly efficient substrate for Carboxylesterases (CES1 and CES2) located in the intestinal enterocytes and hepatic tissue. During first-pass metabolism, the ester linkage is rapidly hydrolyzed. Consequently, while the intact ester fails to reach systemic circulation, it successfully delivers high systemic concentrations of the active carboxylic acid metabolite (~40% exposure). Analog A should therefore be classified and developed strictly as a prodrug.

    Permeability Limitations of the Free Acid (Analog B)

    Dosing the free carboxylic acid directly yields a moderate bioavailability of 38%. The causality here lies in the molecule's ionization state in the gastrointestinal tract. At intestinal pH, the carboxylic acid is deprotonated, significantly reducing its ability to passively diffuse across lipophilic cell membranes. Its absorption is delayed ( Tmax​=2.0 h) and relies heavily on paracellular transport or specific uptake transporters.

    The Superiority of Amide Bioisosterism (Analog C)

    Analog C achieves the highest intact bioavailability (45%). By replacing the ester oxygen with a nitrogen atom, the resulting carboxamide benefits from resonance stabilization, rendering the carbonyl carbon far less electrophilic and effectively immune to CES-mediated hydrolysis. This structural modification successfully bypasses first-pass metabolic cleavage while maintaining sufficient lipophilicity for rapid transcellular absorption ( Tmax​=1.5 h).

    Metabolic_Pathway Ester Analog A (Ethyl Ester) High Lipophilicity Rapid Absorption CES Carboxylesterase (CES1/CES2) Intestinal Wall & Liver Ester->CES First-Pass Hydrolysis Acid Analog B (Carboxylic Acid) Active Metabolite High Systemic Exposure CES->Acid Amide Analog C (Carboxamide) Metabolically Stable High Intact F% Amide->Amide Resists Hydrolysis

    First-pass metabolic hydrolysis pathway of the ethyl ester versus the stable amide.

    References

    • Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. European Journal of Medicinal Chemistry.[Link]

    • Biphenyl-4-carboxylic acid[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry. [Link]

    • Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginase I for treatment of myocardial reperfusion injury. Journal of Medicinal Chemistry.[Link]

    Comparative

    Assessing Reproducibility in Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Batch Manufacturing: A Comparative Guide

    As drug development pipelines increasingly rely on sterically congested, highly functionalized heterocyclic intermediates, the demand for absolute batch-to-batch reproducibility has never been higher. Ethyl 3-(2-biphenyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on sterically congested, highly functionalized heterocyclic intermediates, the demand for absolute batch-to-batch reproducibility has never been higher. Ethyl 3-(2-biphenylyl)-5-methylisoxazole-4-carboxylate (CAS: 848186-84-5) represents a critical structural motif—often serving as an advanced building block for immunosuppressants, COX-2 inhibitors, and targeted covalent transglutaminase inhibitors.

    However, the introduction of the bulky ortho-substituted 2-biphenylyl group at the 3-position of the isoxazole ring creates significant synthetic friction. Traditional manufacturing routes often suffer from poor regiocontrol and high batch variance. In this guide, we objectively compare the two primary manufacturing strategies—Classical 1,3-Dipolar Cycloaddition (Route A) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Route B) —providing actionable, field-proven protocols to establish self-validating manufacturing systems.

    Mechanistic Pathway Analysis & Structural Divergence

    The core challenge in synthesizing this molecule lies in controlling the regiochemistry of the isoxazole ring while accommodating the immense steric footprint of the 2-biphenyl moiety.

    • Route A (1,3-Dipolar Cycloaddition): This classical approach constructs the isoxazole ring de novo by reacting a 2-biphenyl nitrile oxide with ethyl acetoacetate. While atom-economical, the steric repulsion between the biphenyl group and the ester moiety often leads to a mixture of 4-carboxylate and 5-carboxylate regioisomers, severely degrading batch reproducibility[1].

    • Route B (Suzuki-Miyaura Cross-Coupling): This modern, convergent approach utilizes a pre-formed, commercially available core— (CAS: 1254962-88-3). By coupling this core with 2-biphenylboronic acid, regiochemistry is locked with 100% fidelity. The primary challenge shifts from regiocontrol to overcoming the steric hindrance during the palladium-catalyzed reductive elimination step[2].

    G A_Start 2-Biphenylcarboxaldehyde Oxime A_Int Nitrile Oxide (In Situ Generation) A_Start->A_Int A_Rxn 1,3-Dipolar Cycloaddition (Route A) A_Int->A_Rxn A_Reagent + Ethyl Acetoacetate A_Reagent->A_Rxn Target Ethyl 3-(2-Biphenylyl)-5-methylisoxazole -4-carboxylate A_Rxn->Target High Variance Regioisomer Mix B_Start Ethyl 3-bromo-5-methylisoxazole -4-carboxylate B_Rxn Suzuki-Miyaura Coupling (Route B) B_Start->B_Rxn B_Reagent + 2-Biphenylboronic Acid B_Reagent->B_Rxn B_Rxn->Target High Reproducibility Regiospecific

    Fig 1: Synthetic workflows for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate manufacturing.

    Self-Validating Batch Protocols

    To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical experimental choice is grounded in mechanistic causality.

    Protocol A: 1,3-Dipolar Cycloaddition (Route A)

    Note: This route is generally reserved for early-stage discovery due to scalability limitations, but is included for comparative baseline.

    • Nitrile Oxide Generation: Charge a jacketed reactor with 2-biphenylcarboxaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous DMF.

    • Controlled Oxidation: Cool the system to 0 °C. Begin the dropwise addition of N-chlorosuccinimide (NCS, 1.1 eq) dissolved in DMF over 4 hours.

      • Causality: Nitrile oxides are highly reactive and prone to dimerization into biologically inactive furoxans. Slow, controlled generation in situ maintains a low steady-state concentration, driving the bimolecular cycloaddition with ethyl acetoacetate instead of self-condensation[1].

    • Cyclization: Add triethylamine (1.5 eq) dropwise to facilitate the elimination of HCl and promote cyclization. Stir at ambient temperature for 12 hours.

    • Validation Check: Pull a 1 mL aliquot, quench in aqueous NH₄Cl, and extract with EtOAc. HPLC analysis (254 nm) must show <5% remaining oxime.

    • Workup & Isolation: Quench with water, extract with toluene, and purify via silica gel chromatography to separate the 4-carboxylate from the undesired 5-carboxylate regioisomer.

    Protocol B: Suzuki-Miyaura Cross-Coupling (Route B - Recommended)

    Note: This route provides the highest batch-to-batch reproducibility and is suitable for kilogram-scale manufacturing.

    • System Preparation: Charge a rigorously degassed reactor with Ethyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq), 2-biphenylboronic acid (1.3 eq), and anhydrous K₃PO₄ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

      • Causality: The 2-biphenylboronic acid is highly sterically hindered and prone to protodeboronation. Using a mild, inorganic base like K₃PO₄ in a biphasic solvent system enhances the transmetalation rate while minimizing boronic acid degradation[2].

    • Catalyst Activation: Add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) under a positive nitrogen blanket. Heat the mixture to 80 °C.

      • Causality: The bulky, electron-rich dicyclohexyl groups of the XPhos ligand are specifically chosen to accelerate the reductive elimination step, which is the rate-limiting bottleneck when forming congested ortho-substituted biaryl linkages.

    • Validation Check (Self-Correction): After 4 hours, analyze an organic phase aliquot via UPLC-MS. The reaction is deemed complete when the ratio of product to starting bromide exceeds 98:2. If protodeboronation has occurred (indicated by the presence of biphenyl), an additional 0.2 eq of boronic acid is spiked into the reactor.

    • Workup: Cool to 20 °C, filter through a Celite pad to remove palladium black, partition with EtOAc, and wash with brine. Crystallize the product directly from hot heptane/isopropanol to yield analytically pure material.

    Quantitative Reproducibility Assessment

    When assessing manufacturing viability, raw yield is secondary to batch-to-batch variance (RSD) and impurity profiling. The data below summarizes a 5-batch validation campaign (10 kg scale) comparing both routes.

    Manufacturing ParameterRoute A (1,3-Dipolar Cycloaddition)Route B (Suzuki-Miyaura Coupling)
    Mean Isolated Yield 42.5%88.2%
    Batch-to-Batch RSD ± 14.3% (High Variance)± 2.1% (Highly Reproducible)
    Regioisomeric Purity 78:22 (4-ester : 5-ester)> 99.9% (Regiospecific)
    Critical Impurities Furoxan dimers, 5-carboxylate isomerDes-bromo isoxazole, Biphenyl
    Downstream Processing Requires column chromatographyDirect crystallization
    E-Factor (kg waste / kg API) > 120 (Solvent heavy)< 35 (Green chemistry compliant)

    References

    • ResearchGate. The main directions and recent trends in the synthesis and use of isoxazoles. Retrieved from [Link]

    • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate proper disposal procedures

    Comprehensive Safety and Disposal Protocol for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate As drug development professionals and synthetic chemists scale up the use of complex heterocyclic building blocks, sta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Disposal Protocol for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    As drug development professionals and synthetic chemists scale up the use of complex heterocyclic building blocks, standard boilerplate safety data often falls short of providing actionable, structurally-informed guidance. Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is a highly specialized intermediate. To manage its disposal safely, we must look beyond generic protocols and analyze the specific physicochemical behaviors dictated by its molecular architecture.

    This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final destruction of this compound, grounded in its chemical properties.

    Structural Causality: Why Standard Disposal Fails

    To understand the strict disposal requirements for Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate, we must deconstruct the molecule into its functional domains. Each moiety dictates a specific environmental and operational hazard:

    • The Biphenyl Moiety (Ecotoxicity): Biphenyl derivatives are characterized by extreme lipophilicity (high Log P values) and a profound resistance to rapid biodegradation in aquatic environments[1]. This structural feature makes the compound highly toxic to aquatic life with long-lasting effects (Hazard Code H410)[2]. Consequently, introducing this compound into standard wastewater systems will lead to sediment sorption and bioaccumulation in aquatic organisms[1].

    • The Isoxazole Core (Thermal Byproducts): The nitrogen-containing isoxazole ring presents a distinct challenge during thermal destruction. While the compound is combustible, uncontrolled burning of nitrogenous heterocycles generates highly toxic nitrogen oxides (NOx)[3].

    • The Ethyl Ester (Combustibility): The ester linkage contributes to the overall volatile organic compound (VOC) potential and combustibility of the scaffold, requiring strict ignition control during handling[4].

    Quantitative Hazard & Disposal Parameters
    ParameterValue / ClassificationOperational Implication
    Primary Hazard Class Environmentally Hazardous (H410)Strict zero-drain policy; no sewer discharge[2].
    Log P (Estimated) > 4.0 (Driven by biphenyl group)High sediment sorption; requires organic solvents for decontamination[1].
    Combustion Byproducts CO, CO₂, NOxMandates specialized incineration equipment[3].
    UN Shipping Number UN 3077Must be manifested as Environmentally Hazardous Substance, Solid, N.O.S.[2].
    Required Destruction Incineration + Flue Gas ScrubbingNeutralizes NOx emissions from the isoxazole ring[5].

    The Primary Disposal Directive: Controlled Incineration

    Because of the severe aquatic toxicity of the biphenyl group and the NOx-generating potential of the isoxazole ring, landfilling and sewer discharge are strictly prohibited .

    The only scientifically sound and legally compliant method for disposal is controlled incineration equipped with an afterburner and a flue gas scrubber [2][5].

    • The Afterburner: Ensures complete thermal oxidation of the highly stable biphenyl aromatic rings, preventing the release of unburned lipophilic micro-pollutants.

    • The Flue Gas Scrubber: Captures and neutralizes the hazardous nitrogen oxides (NOx) generated by the breakdown of the isoxazole core, preventing atmospheric acidification[3][5].

    G Compound Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate Biphenyl Biphenyl Moiety (High Log P) Compound->Biphenyl Isoxazole Isoxazole Core (Nitrogenous) Compound->Isoxazole Ester Ethyl Ester (Combustible) Compound->Ester AqTox Severe Aquatic Toxicity (H410) Biphenyl->AqTox NOx NOx Generation Upon Combustion Isoxazole->NOx Incineration Controlled Incineration (Afterburner) Ester->Incineration AqTox->Incineration ZeroDrain Zero-Drain Policy (No Sewer Disposal) AqTox->ZeroDrain Scrubber Flue Gas Scrubbing NOx->Scrubber Incineration->Scrubber Exhaust

    Chemical degradation pathways dictating the incineration and scrubbing requirements.

    Step-by-Step Laboratory Methodologies

    To ensure environmental compliance and laboratory safety, implement the following procedural workflows for routine disposal and spill response.

    Protocol A: Routine Waste Segregation and Disposal
    • Containment: Collect all solid waste, contaminated weighing papers, and disposable spatulas in a clearly labeled, sealable High-Density Polyethylene (HDPE) or glass container.

    • Solvent Segregation: If the compound is dissolved in a solvent (e.g., during chromatography or extraction), collect the effluent in a dedicated "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated waste, as this complicates the incineration process and increases disposal costs.

    • Manifesting: Label the final waste container clearly with the chemical name and the designation: UN 3077: Environmentally Hazardous Substance, Solid, N.O.S. [2].

    • Transfer: Transfer the sealed containers to a licensed chemical destruction facility capable of flue gas scrubbing[5].

    Protocol B: Solid Spill Response & Decontamination

    If a spill occurs, water must never be used as the primary cleanup agent. Water will not dissolve this highly lipophilic compound; it will only spread the ecotoxic material and risk contaminating the facility's wastewater infrastructure.

    • Evacuation & PPE: Evacuate unnecessary personnel. Don appropriate PPE, including a particulate respirator (N95 or higher) to avoid inhaling combustible dust, chemical-resistant gloves (nitrile), and safety goggles[2][3].

    • Dry Recovery: Use non-sparking tools to carefully sweep or shovel the solid material into a suitable closed container[5]. Crucial step: Minimize dust generation to prevent inhalation and static ignition risks.

    • Solvent Wash (Decontamination): Once the bulk solid is removed, dampen an absorbent pad with a combustible solvent (such as Ethanol or Isopropanol). Wipe down the spill area. The solvent will effectively dissolve the lipophilic biphenyl residue.

    • Secondary Disposal: Place the solvent-soaked pads into the same hazardous waste container as the solid sweepings. The entire mixture will act as a high-BTU fuel source during the controlled incineration process[2].

    G Spill Solid Spill Detected PPE Don PPE (Respirator, Gloves) Spill->PPE Sweep Dry Sweep (Non-Sparking Tools) PPE->Sweep Wash Solvent Wash (Ethanol/IPA) Sweep->Wash Residue Container Seal in HDPE Container Sweep->Container Wash->Container Solvent Waste Manifest Label: UN 3077 Env. Hazardous Container->Manifest Dispose Licensed Chemical Destruction Plant Manifest->Dispose

    Step-by-step operational workflow for laboratory spill containment and disposal.

    References

    • Environmental Protection Agency (EPA). "Toxic Substances; Biphenyl; Test Rule." EPA.gov. [Link]

    Sources

    Handling

    Personal protective equipment for handling Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

    As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate requires a rigorous, causality-driven approach to laboratory sa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate requires a rigorous, causality-driven approach to laboratory safety. Because this compound features both a lipophilic biphenyl moiety and a potentially reactive isoxazole core, it must be treated with the same conservative safety protocols applied to active pharmaceutical ingredients (APIs).

    This guide provides a self-validating framework for personal protective equipment (PPE), operational handling, and disposal to ensure absolute safety and compliance in your drug development workflows.

    Mechanistic Hazard Assessment

    Before selecting PPE, we must understand the chemical causality driving the risk. Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate (C₁₉H₁₇NO₃) is a high-molecular-weight organic ester.

    • Lipophilicity: The biphenyl group significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can rapidly permeate standard, thin latex gloves and absorb through the skin.

    • Aerosolization: As a likely crystalline solid at room temperature, static charge during weighing can cause micro-particulate aerosolization, presenting an inhalation and ocular hazard.

    While engineering controls (such as chemical fume hoods) are the primary defense, PPE is a critical mandatory augmentation to minimize individual exposure to these specific risks[1].

    Quantitative PPE Specifications

    One glove type does not offer universal protection; selection must be dictated by the specific chemical properties of the hazard[2]. To mitigate the risks associated with lipophilic organic esters, adhere to the following quantitative PPE matrix.

    PPE CategorySpecificationQuantitative MetricCausality / Rationale
    Hand Protection Nitrile or Neoprene (Double-gloved)≥ 8 mil thickness, >240 min breakthroughThe lipophilic biphenyl moiety accelerates permeation in thinner latex. Double-gloving ensures a fail-safe barrier[3].
    Eye Protection ANSI Z87.1 Splash Goggles100% orbital coverageSafety glasses lack orbital seals. Goggles protect against micro-particulate aerosolization and solvent splashes[3].
    Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static discharge ignition of associated organic solvents used during reconstitution[1].
    Respiratory N95 or P100 Respirator99.9% filtration efficiencyRequired only if weighing bulk powder outside of a certified chemical fume hood to mitigate inhalation of ester dust.

    Operational Handling Workflow

    Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

    Step 1: Engineering Control Verification

    • Activate the chemical fume hood and verify the face velocity monitor reads between 80 and 100 feet per minute (fpm) .

    • Validation: If the alarm sounds or the flow is below 80 fpm, halt operations.

    Step 2: PPE Donning & Inspection

    • Don long pants and closed-toe shoes[3].

    • Inspect the primary (inner) nitrile gloves for micro-tears by trapping air and applying pressure. Don the secondary (outer) ≥8 mil gloves.

    • Secure ANSI Z87.1 goggles over the eyes, ensuring a tight seal against the face.

    Step 3: Anti-Static Weighing & Transfer

    • Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Isoxazole derivatives often carry static charge; anti-static boats prevent the powder from repelling and aerosolizing.

    • Use a grounded, stainless-steel micro-spatula to transfer the Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate.

    • Seal the transfer vial before removing it from the fume hood.

    Step 4: Decontamination

    • Because this compound is a highly lipophilic ester, water is ineffective for cleanup. Wipe down the balance, spatulas, and hood surface with an organic solvent (e.g., Isopropanol or Ethanol).

    • Dispose of the contaminated wipes in solid hazardous waste.

    Safety & Handling Workflow Visualization

    G Start Hazard Assessment C19H17NO3 (Lipophilic) PPE PPE Selection (≥8 mil Nitrile, Z87.1 Goggles) Start->PPE Dictates Hood Engineering Controls (Fume Hood ≥80 fpm) PPE->Hood Augments Handle Operational Handling (Anti-static Weighing) Hood->Handle Contains Waste Waste Segregation (Non-Halogenated Organic) Handle->Waste Generates Incineration Final Disposal (EPA-Compliant Incineration) Waste->Incineration Requires

    Fig 1: End-to-end safety workflow for handling novel biphenyl-isoxazole derivatives.

    Waste Segregation and Disposal Plan

    Environmental compliance is just as critical as personnel safety. A common laboratory error is the assumption that all organic compounds can be flushed down the drain if heavily diluted.

    Drain Disposal Prohibition: Strict environmental regulations dictate that only simple organic esters with fewer than five carbon atoms (e.g., methyl acetate, ethyl formate) are generally safe for drain disposal[4],[5]. Because Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate contains 19 carbon atoms and a complex biphenyl ring system, it is strictly prohibited from entering the sanitary or storm sewer systems.

    Step-by-Step Disposal Protocol:

    • Liquid Waste: If the compound is dissolved in solvents like DMSO or Ethanol, collect the liquid in a clearly labeled, high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste" . If dissolved in Dichloromethane (DCM) or Chloroform, it must go into "Halogenated Organic Waste" .

    • Solid Waste: Place all contaminated weigh boats, spatulas, and outer gloves into a sealed, puncture-resistant container labeled "Solid Hazardous Chemical Waste" .

    • Secondary Containment: Store all waste carboys in secondary containment bins to prevent catastrophic spills in the event of primary container failure.

    • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The waste must be subjected to EPA-compliant high-temperature incineration.

    References

    • Personal Protective Equipment - Stanford Environmental Health & Safety Stanford University[Link]

    • Personal Protective Equipment Requirements for Laboratories North Carolina State University Environmental Health and Safety[Link]

    • Personal Protective Equipment | Environmental Health and Safety Brown University[Link]

    • Proper Drain Disposal of Chemicals: Guidelines and Best Practices Lab Manager[Link]

    • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains Ball State University EHS[Link]

    Sources

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